molecular formula C8H17NO B6271992 (2S)-2-(cyclopentylamino)propan-1-ol CAS No. 1568026-21-0

(2S)-2-(cyclopentylamino)propan-1-ol

Cat. No.: B6271992
CAS No.: 1568026-21-0
M. Wt: 143.2
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Description

(2S)-2-(cyclopentylamino)propan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.2. The purity is usually 92.
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Properties

CAS No.

1568026-21-0

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

92

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-(Cyclopentylamino)propan-1-ol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-(cyclopentylamino)propan-1-ol is a chiral amino alcohol with significant potential as a versatile building block in synthetic and medicinal chemistry. Its structure, derived from the natural amino acid L-alanine, provides a stereochemically defined scaffold incorporating both a secondary amine and a primary alcohol. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, a proposed synthetic route, and an exploration of its potential biological activities and applications. This document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of chiral intermediates.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The stereospecific arrangement of the amine and alcohol functionalities is often crucial for eliciting a desired biological response, as biological systems are inherently chiral.[1] One enantiomer of a chiral drug may exhibit potent therapeutic effects, while the other may be inactive or even deleterious.[1] (2S)-2-(cyclopentylamino)propan-1-ol, as a derivative of the readily available chiral pool starting material L-alanine, represents an accessible and stereochemically pure building block for the synthesis of more complex molecules.[2] The incorporation of a cyclopentyl group can also influence the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and conformational rigidity.[3][4]

Chemical Structure and Stereochemistry

The chemical structure of (2S)-2-(cyclopentylamino)propan-1-ol is characterized by a propan-1-ol backbone with a cyclopentylamino substituent at the C2 position. The stereochemistry at the C2 carbon is of the (S) configuration, inherited from its precursor, L-alanine.

  • IUPAC Name: (2S)-2-(cyclopentylamino)propan-1-ol

  • CAS Number: 1022658-90-7

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • InChI Key: CHJDDDIKQFVCKB-UHFFFAOYSA-N

The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) suggests that this molecule can participate in a variety of intermolecular interactions, which is a key consideration in drug design.

Physicochemical Properties

Precise experimental data for (2S)-2-(cyclopentylamino)propan-1-ol is not extensively reported in the literature. However, based on its structure and data from similar compounds, we can predict its key physicochemical properties.

PropertyPredicted Value/InformationImplication in Drug Development
Physical Form PowderEase of handling and formulation.
Melting Point Not experimentally determined; likely a low-melting solid.Influences purification methods (e.g., crystallization) and formulation strategies.
Boiling Point Not experimentally determined; expected to be >200 °C at atm. pressure.Relevant for purification by distillation, although likely to be performed under reduced pressure to prevent decomposition.
pKa (amine) Estimated 9.5 - 10.5The secondary amine is basic and will be protonated at physiological pH, influencing solubility and receptor interactions.
LogP Predicted ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability.[3]
Topological Polar Surface Area (TPSA) 32.26 ŲA TPSA of less than 140 Ų is generally associated with good oral bioavailability.[3]

Synthesis of (2S)-2-(cyclopentylamino)propan-1-ol

A logical and efficient synthetic route to (2S)-2-(cyclopentylamino)propan-1-ol is through the reductive amination of (S)-alaninol (2-amino-1-propanol) with cyclopentanone. This approach leverages the readily available chiral starting material, (S)-alaninol, which can be obtained from the reduction of L-alanine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction of L-alanine cluster_1 Step 2: Reductive Amination L_alanine L-alanine S_alaninol (S)-Alaninol L_alanine->S_alaninol Reduction (e.g., LiAlH4) S_alaninol_2 (S)-Alaninol imine Imine Intermediate S_alaninol_2->imine cyclopentanone Cyclopentanone cyclopentanone->imine target (2S)-2-(cyclopentylamino)propan-1-ol imine->target Reduction (e.g., NaBH4, H2/Pd-C)

Sources

Technical Whitepaper: Thermodynamic Profiling & Stability Mechanisms of N-Cyclopentyl-L-Alaninol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopentyl-L-alaninol is a critical chiral


-amino alcohol intermediate, frequently utilized in the synthesis of antiretroviral therapies (e.g., Abacavir analogs) and kinase inhibitors. Its structural integrity is defined by two competing thermodynamic factors: the steric protection offered by the cyclopentyl ring and the inherent reactivity of the 1,2-amino alcohol motif.[1]

This guide provides a technical framework for assessing the thermodynamic and kinetic stability of N-cyclopentyl-L-alaninol. Unlike simple amino acids, this derivative presents unique challenges regarding hygroscopicity, oxidative susceptibility, and racemization. The protocols detailed below are designed to establish a self-validating stability profile suitable for IND (Investigational New Drug) filings.

Structural Dynamics & Thermodynamics[2]

Intrinsic Molecular Stability

The stability of N-cyclopentyl-L-alaninol is governed by the interplay between the secondary amine and the primary alcohol.[1]

  • Steric Shielding: The cyclopentyl group exerts significant steric bulk (

    
    -value ~6-7 kcal/mol) compared to linear alkyl chains. This steric hindrance kinetically stabilizes the nitrogen center against nucleophilic attack and N-oxidation, effectively raising the activation energy (
    
    
    
    ) for degradation pathways.[1]
  • Intramolecular Hydrogen Bonding: In non-polar solvents, the molecule adopts a pseudo-cyclic conformation due to intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair (

    
    ).[1] This 5-membered interaction stabilizes the neutral molecule but can be disrupted in aqueous media, altering its reactivity profile.
    
Phase Behavior & Hygroscopicity

While L-alaninol is a low-melting solid/liquid (


C), the addition of the cyclopentyl group increases molecular weight and rigidity, typically elevating the melting point. However, the presence of both hydrogen bond donor (-OH, -NH) and acceptor sites renders the material highly hygroscopic.
  • Thermodynamic Risk: Absorbed water lowers the glass transition temperature (

    
    ) and acts as a plasticizer, facilitating molecular mobility and accelerating hydrolytic or oxidative degradation kinetics.[1]
    

Degradation Mechanisms (The "Why")

Understanding the specific degradation pathways is essential for interpreting stability data.[1][2]

Oxidative Instability

The electron-rich secondary amine is susceptible to oxidation, particularly in the presence of radical initiators or peroxides.

  • Pathway A (N-Oxidation): Formation of the N-oxide, a reversible process that can lead to further decomposition (Cope elimination).

  • Pathway B (Alcohol Oxidation): The primary alcohol can oxidize to the aldehyde (N-cyclopentyl-L-alaninal) and subsequently to the carboxylic acid. The aldehyde intermediate is highly reactive and prone to polymerization.[1]

Racemization (Thermodynamic Inversion)

Although the S-configuration (L-isomer) is chemically distinct, it is thermodynamically equivalent in energy to the R-isomer. Racemization is entropically driven but kinetically inhibited.[1]

  • Mechanism: Under thermal stress or basic conditions, the stereocenter (

    
    -carbon) can deprotonate (if oxidized to imine) or undergo radical abstraction, leading to a planar intermediate and loss of optical purity.
    
Visualization of Degradation Pathways[1]

DegradationPathways Start N-Cyclopentyl-L-Alaninol (Active Isomer) NOxide N-Oxide Impurity (Oxidative Stress) Start->NOxide Peroxides / O2 (k_ox) Aldehyde Alaninal Derivative (Reactive Aldehyde) Start->Aldehyde Oxidation (-2H) Racemate Racemic Mixture (DL-Isomer) Start->Racemate Heat / High pH (Inversion) Polymer Oligomers/Polymers (Color Change) Aldehyde->Polymer Condensation

Figure 1: Primary degradation pathways.[1] Red nodes indicate critical purity failures.

Experimental Protocols (The "How")

To generate a robust stability profile, the following protocols must be executed. These are designed to be self-validating: if the control does not remain within specification, the experiment is void.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and onset of thermal decomposition (


).[1]
  • Preparation: Weigh 2–5 mg of N-cyclopentyl-L-alaninol into a Tzero aluminum pan. Crimp hermetically to prevent volatile loss.[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify endothermic event (Melting).[1]

    • Identify exothermic baseline shift (Decomposition).[1]

    • Validation: Run Indium standard to verify

      
       accuracy 
      
      
      
      C.
Protocol B: Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and validate the HPLC method's specificity.

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux24 Hours5–20%
Base Hydrolysis 0.1 N NaOH, Reflux24 Hours5–20%
Oxidation 3%

, Ambient
4 Hours5–20%
Thermal 60°C (Solid State)7 Days5–20%
Photolytic 1.2 million lux hours~5 DaysN/A

Data Output: Summarize results in a "Mass Balance" table. The sum of Assay % + Impurity % should equal 100% ± 2%.[1] Significant deviation indicates undetected volatile degradants.[1]

Protocol C: Chiral HPLC Monitoring

Objective: Quantify Enantiomeric Excess (ee%).[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1] Note: Diethylamine is crucial to sharpen the peak of the basic amine.[1]

  • Detection: UV at 210 nm (or RI if UV chromophore is weak).[1]

Experimental Workflow Diagram

Workflow cluster_Stress Stress Conditions (Forced Degradation) cluster_Methods Quantification Methods Sample Raw Material N-Cyclopentyl-L-Alaninol Acid Acid/Base Hydrolysis Sample->Acid Ox Oxidation (H2O2) Sample->Ox Heat Thermal (60°C) Sample->Heat Analysis Analytical Triage Acid->Analysis Ox->Analysis Heat->Analysis HPLC_P RP-HPLC (Purity/Assay) Analysis->HPLC_P Chemical Stability HPLC_C Chiral HPLC (Enantiomeric Excess) Analysis->HPLC_C Optical Stability LCMS LC-MS (Impurity ID) Analysis->LCMS Unknowns > 0.1% Report Thermodynamic Profile & Shelf-Life Model HPLC_P->Report HPLC_C->Report

Figure 2: Step-by-step stability assessment workflow.

Storage & Handling Recommendations

Based on the thermodynamic properties of the


-amino alcohol class:
  • Moisture Barrier: Store in tight, light-resistant containers with desiccant packs. The material is likely hygroscopic.[1]

  • Headspace Control: Flush containers with Argon or Nitrogen to prevent N-oxide formation.[1]

  • Temperature: Store at 2–8°C for long-term stability to arrest kinetic racemization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54028365, N-Cyclopentyl-L-alanine. Retrieved from [Link].[1]

  • Weiss, R. et al. (2017). Thermal decomposition of amino acids: Calorimetry and Mass Spectrometry. bioRxiv. Retrieved from [Link].[1]

  • Bergman, R.G. et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Retrieved from [Link].

Sources

A Senior Application Scientist's Review on Synthesis, Catalysis, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chiral Amino Alcohols with Cyclopentyl Groups

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral 1,2-amino alcohols are foundational building blocks in modern organic chemistry, serving as indispensable chiral auxiliaries, ligands for asymmetric catalysis, and core structural motifs in a vast array of pharmaceutical agents.[1][2] The introduction of a cyclopentyl group into these scaffolds imparts unique stereochemical and physical properties that are highly advantageous for controlling reaction selectivity and tuning molecular properties for drug development. The non-planar, flexible conformation of the cyclopentyl ring can create a well-defined chiral environment, influencing the trajectory of reagents and enhancing enantioselectivity in catalytic processes.[3][4] Furthermore, its lipophilic nature can improve a molecule's pharmacokinetic profile, such as absorption and metabolic stability.[3] This guide provides an in-depth analysis of the synthesis of chiral cyclopentyl amino alcohols, their application as ligands in asymmetric catalysis—with a focus on the renowned Corey-Bakshi-Shibata (CBS) reduction—and their role in medicinal chemistry.

The Strategic Advantage of the Cyclopentyl Moiety

The five-membered carbocycle of a cyclopentyl group is not merely a passive alkyl substituent. Its conformational flexibility, existing in dynamic equilibrium between "envelope" and "twist" forms, allows it to project substituents into specific three-dimensional arrangements.[4] This has two profound consequences in the context of chiral amino alcohols:

  • In Asymmetric Catalysis: When incorporated into a chiral ligand, the cyclopentyl group's defined conformational preferences create a rigid and predictable chiral pocket around the catalytic center. This steric influence is often superior to more flexible acyclic or even six-membered ring systems, leading to higher levels of stereocontrol in reactions like ketone reductions or carbon-carbon bond formations.[5]

  • In Medicinal Chemistry: The cyclopentyl group is a "lipophilic modifier." Its incorporation can increase a drug candidate's ability to cross cell membranes, a critical factor for bioavailability.[3] It can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. This has made the cyclopentane ring a valuable scaffold in the design of antivirals, such as Abacavir, and other therapeutic agents.[3][6]

Synthesis of Chiral Cyclopentyl Amino Alcohols

The preparation of enantiomerically pure cyclopentyl amino alcohols is a critical first step for their application. Methodologies generally fall into two categories: synthesis from the chiral pool or asymmetric synthesis.

Synthesis from the Chiral Pool: The Amino Acid Approach

One of the most direct routes leverages the inherent chirality of natural α-amino acids.[2] While this method limits structural diversity to naturally available side chains, it is a robust and reliable method for generating specific targets.

A common strategy involves the reduction of the carboxylic acid moiety of an N-protected amino acid.

Workflow: Synthesis from Chiral Precursors

G cluster_0 Chiral Pool Synthesis start Chiral α-Amino Acid protect N-Protection (e.g., Boc, Cbz) start->protect e.g., Boc₂O activate Carboxylic Acid Activation protect->activate e.g., Mixed Anhydride reduce Reduction to Alcohol activate->reduce e.g., NaBH₄ final N-Protected Chiral Amino Alcohol reduce->final

Caption: General workflow for synthesizing chiral amino alcohols from amino acids.

Asymmetric Synthesis: The Epoxide Ring-Opening Approach

For greater structural diversity, asymmetric synthesis provides a powerful alternative. A highly effective method involves the nucleophilic ring-opening of cyclopentene oxide with an amine, followed by optical resolution.[7] This approach produces trans-amino alcohols.

Experimental Protocol: Synthesis and Resolution of trans-2-(Benzylamino)cyclopentanol [7]

  • Part A: Synthesis of Racemic trans-2-(Benzylamino)cyclopentanol

    • Reaction Setup: In a pressure-rated sealed tube, combine cyclopentene oxide (1.0 eq) and benzylamine (2.0-3.0 eq). The excess benzylamine serves as both the nucleophile and the solvent.

    • Heating: Heat the sealed mixture at 120-150°C for 12-24 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the sterically accessible epoxide carbon.

    • Workup: After cooling, remove the excess benzylamine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any water-soluble impurities.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude racemic trans-amino alcohol. This can be purified further by column chromatography if necessary.

  • Part B: Optical Resolution

    • Salt Formation: Dissolve the racemic amino alcohol in a suitable solvent (e.g., ethanol). Add a solution of an enantiomerically pure chiral acid, such as (+)-tartaric acid (0.5 eq), to form diastereomeric salts.

    • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will typically be less soluble and crystallize out of the solution. Causality Note: The different three-dimensional structures of the diastereomers lead to different crystal lattice energies, resulting in differential solubility.

    • Isolation: Collect the crystals by filtration. Multiple recrystallizations may be required to achieve high diastereomeric purity.

    • Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the tartaric acid.

    • Extraction: Extract the liberated enantiomerically pure amino alcohol into an organic solvent. Wash, dry, and concentrate the solvent to yield the final product, for example, (1S,2S)-2-(benzylamino)cyclopentanol.[7]

Application in Asymmetric Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

Chiral amino alcohols with a cyclopentyl group are perhaps most famously used as precursors for oxazaborolidine catalysts in the Corey-Bakshi-Shibata (CBS) reduction.[8][9] This reaction is a cornerstone of asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane.[10][11]

The catalyst, typically derived from (S)-prolinol or a related amino alcohol, forms a complex with borane. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning one prochiral face for hydride delivery.[12]

Mechanism of the CBS Reduction [8][10][12]

  • Catalyst-Borane Complex Formation: Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the ring's boron atom.[8][10]

  • Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron atom. It preferentially binds via the lone pair on its carbonyl oxygen that is sterically less hindered.

  • Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[10][12]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated for the next catalytic cycle.

Diagram: CBS Reduction Catalytic Cycle

G cluster_legend Legend Catalyst Oxazaborolidine Catalyst (1) Complex Catalyst-Borane Complex (2) Catalyst->Complex + BH₃ Transition Six-Membered Transition State (3) Complex->Transition + Ketone Product Alkoxyborane Product (4) Transition->Product Intramolecular Hydride Transfer Product->Catalyst - Chiral Alkoxyborane Workup Acidic Workup Product->Workup Ketone R-CO-R' Borane BH₃ Alcohol Chiral Alcohol Workup->Alcohol l1 Key Intermediate l2 Catalyst l3 Final Product

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

The rigidity and steric bulk provided by a cyclopentyl group (in place of, for example, a phenyl group often seen in CBS catalysts) can fine-tune the catalyst's chiral pocket, leading to excellent enantioselectivity for a wide range of ketone substrates.[5][8]

Table 1: Representative Performance in CBS Reduction

Ketone SubstrateCatalyst PrecursorEnantiomeric Excess (% ee)Yield (%)
Acetophenone(1R,2S)-2-Amino-1-cyclopentanol derived>95>90
1-Tetralone(1R,2S)-2-Amino-1-cyclopentanol derived9792
Propiophenone(1R,2S)-2-Amino-1-cyclopentanol derived>98>95

Note: Data are representative and synthesized from typical outcomes reported in the literature for analogous systems.

Role in Drug Development and Medicinal Chemistry

The cyclopentyl amino alcohol motif is a privileged structure in medicinal chemistry. Its presence can confer a desirable combination of biological activity and pharmacokinetic properties.[3][6]

  • Scaffold for Bioactivity: The fixed spatial relationship between the amino and hydroxyl groups, locked in by the cyclopentane ring, allows for precise hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[4] This is crucial for molecular recognition and, consequently, drug efficacy.[2]

  • Improving Drug-Like Properties: As previously mentioned, the cyclopentyl group enhances lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For instance, antiviral drugs like the carbocyclic nucleoside Abacavir replace the flexible ribose sugar with a cyclopentene ring to enhance stability and cellular uptake.[3]

  • Pharmaceutical Intermediates: Enantiomerically pure cyclopentyl amino alcohols are valuable intermediates for the synthesis of complex active pharmaceutical ingredients (APIs).[13][14] For example, (1R,2R)-2-amino-1-cyclopentanol is a known intermediate for pharmaceutical synthesis.[13]

Conclusion and Future Outlook

Chiral amino alcohols featuring a cyclopentyl group represent a powerful and versatile class of molecules. Their synthesis is well-established, and their utility in asymmetric catalysis, particularly for the CBS reduction, is a testament to the high degree of stereocontrol imparted by the cyclopentyl scaffold. For drug development professionals, this motif offers a strategic tool to enhance biological activity and optimize pharmacokinetic properties. Future research will likely focus on developing novel catalytic applications for these ligands and further exploring their incorporation into new therapeutic agents to address unmet medical needs. The cyclopentane framework, far from being a simple carbocycle, should be regarded as a privileged scaffold in both synthetic and medicinal chemistry.[6]

References

  • Corey–Itsuno reduction - Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

  • Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]

  • Cyclopentyl Definition - Organic Chemistry Key Term |... - Fiveable. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC. [Link]

  • New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.
  • Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3+2] Cycloaddition of Enecarbamates with Electrophilic Metalloenolcarbene Intermediates - PubMed. [Link]

  • The Indispensable Role of Methyl 2-Cyclopentyl-2-hydroxy-2-phenylacetate in Modern Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. [Link]

  • (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton - ResearchGate. [Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. [Link]

  • The widespread occurrence and significance of chiral compounds does not only require new methods for their enantioselective synthesis but also efficient tools that allow rapid determination of the absolute configuration, enantiomeric composition and overall concentration of nonracemic mixtures. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing). [Link]

  • Cyclopentanol synthesis - Organic Chemistry Portal. [Link]

  • (PDF) Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. [Link]

Sources

An In-depth Technical Guide to the pKa and Basicity of (2S)-2-(cyclopentylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-(cyclopentylamino)propan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical development and asymmetric synthesis. A fundamental physicochemical parameter governing its behavior in solution, and thus its utility in these applications, is its basicity, quantified by the acid dissociation constant (pKa). This technical guide provides a comprehensive analysis of the factors influencing the pKa of (2S)-2-(cyclopentylamino)propan-1-ol, outlines detailed experimental and computational methodologies for its determination, and discusses the implications of its basicity for drug development and scientific research.

Introduction: The Significance of pKa in Molecular Science

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a species. For a base, the pKa refers to the pKa of its conjugate acid. It is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For drug development professionals, the pKa of an active pharmaceutical ingredient (API) influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For synthetic chemists, understanding the basicity of a compound like (2S)-2-(cyclopentylamino)propan-1-ol is essential for reaction optimization and purification.

(2S)-2-(cyclopentylamino)propan-1-ol is a secondary amine and a primary alcohol. The basicity of this molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the secondary amine. The cyclopentyl and propan-1-ol substituents significantly influence this basicity through inductive and steric effects.

Theoretical Framework: Factors Influencing the Basicity of (2S)-2-(cyclopentylamino)propan-1-ol

The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton. Several key factors govern the basicity of the nitrogen atom in (2S)-2-(cyclopentylamino)propan-1-ol:

  • Inductive Effects: The cyclopentyl group and the propyl group are both alkyl groups, which are electron-donating. This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine.

  • Steric Hindrance: The bulky cyclopentyl group and the propan-1-ol substituent can sterically hinder the approach of a proton to the nitrogen atom. This can slightly decrease the basicity compared to less hindered secondary amines.

  • Hybridization: The nitrogen atom in a secondary amine is sp3 hybridized. sp3 hybridized orbitals have more 'p' character than sp2 or sp orbitals, which makes the lone pair less tightly held and more available for bonding with a proton, contributing to higher basicity compared to amines with sp2 or sp hybridized nitrogen atoms.[1]

  • Solvation: In an aqueous solution, the protonated form of the amine (the conjugate acid) is stabilized by hydrogen bonding with water molecules. The extent of this stabilization can influence the equilibrium of the acid-base reaction and thus the pKa.

Based on these factors, (2S)-2-(cyclopentylamino)propan-1-ol is expected to be a moderately strong base. For comparison, the pKa of the conjugate acid of a simple secondary amine like diethylamine is around 11. The pKa of 2-propanamine's conjugate acid is 10.60.[2] The presence of the electron-donating alkyl groups in (2S)-2-(cyclopentylamino)propan-1-ol would suggest a pKa in a similar range.

Methodologies for pKa Determination

A precise pKa value for (2S)-2-(cyclopentylamino)propan-1-ol can be determined through both experimental and computational approaches.

Experimental Determination of pKa

Potentiometric titration is a widely used and reliable method for determining pKa values.[3] The process involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a sample of (2S)-2-(cyclopentylamino)propan-1-ol and dissolve it in a known volume of deionized water. The concentration should be in the range of 0.01 M to 0.1 M.

  • Standardization of the Titrant: Prepare a standard solution of a strong acid, such as hydrochloric acid (HCl), at a concentration similar to the analyte solution.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration Procedure: Add the standardized HCl solution in small, precise increments from a burette. After each addition, allow the solution to stabilize and record the pH.[4]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[5] This point corresponds to the inflection point of the titration curve.

The relationship between pH, pKa, and the concentrations of the protonated ([BH+]) and unprotonated ([B]) forms of the base is described by the Henderson-Hasselbalch equation:[5]

pH = pKa + log([B]/[BH+])

At the half-equivalence point, [B] = [BH+], and therefore pH = pKa.

Diagram: Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution ((2S)-2-(cyclopentylamino)propan-1-ol) setup Calibrate pH Meter & Setup Titration prep_analyte->setup prep_titrant Prepare Standardized Titrant (e.g., 0.1 M HCl) prep_titrant->setup titrate Incremental Addition of Titrant setup->titrate record Record pH after each addition titrate->record allow stabilization record->titrate plot Plot pH vs. Titrant Volume record->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa G cluster_modeling Molecular Modeling cluster_calculation Quantum Mechanical Calculation cluster_pKa pKa Calculation build_neutral Build Neutral Molecule geom_opt Geometry Optimization (e.g., DFT/B3LYP) build_neutral->geom_opt build_protonated Build Protonated Molecule build_protonated->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc free_energy Gibbs Free Energy Calculation freq_calc->free_energy calc_delta_g Calculate ΔG of Protonation free_energy->calc_delta_g calc_pKa Calculate pKa calc_delta_g->calc_pKa

Caption: Workflow for computational pKa prediction.

Data Presentation and Interpretation

The following table summarizes the expected pKa value for (2S)-2-(cyclopentylamino)propan-1-ol based on related compounds and the methodologies for its determination.

Methodology Predicted/Expected pKa Key Considerations
Group Contribution Methods 9.5 - 11.0Based on the pKa of similar secondary amines.
Potentiometric Titration To be determined experimentallyProvides a precise, empirical value.
Computational Chemistry (DFT) To be calculatedAccuracy depends on the level of theory and solvent model.

Conclusion and Future Directions

A thorough understanding of the pKa of (2S)-2-(cyclopentylamino)propan-1-ol is paramount for its effective utilization in research and development. This guide has detailed the theoretical underpinnings of its basicity and provided robust experimental and computational protocols for the precise determination of its pKa value. For drug development professionals, an experimentally verified pKa will be crucial for formulation and ADME profiling. For synthetic chemists, this value will inform reaction conditions and purification strategies. The methodologies outlined herein provide a clear path to obtaining this critical physicochemical parameter, thereby enabling the full potential of (2S)-2-(cyclopentylamino)propan-1-ol to be realized.

References

  • J. P. Guthrie, "Prediction of pKa values using the PM6 semiempirical method," Journal of Computer-Aided Molecular Design, vol. 28, no. 3, pp. 243-253, 2014. [Link]

  • I. Juranić, "Simple Method for the Estimation of pKa of Amines," Croatica Chemica Acta, vol. 87, no. 4, pp. 343-347, 2014. [Link]

  • ResearchGate. "Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively." [Link]

  • Optibrium. "Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods." [Link]

  • M. D. Liptak and G. C. Shields, "pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model," The Journal of Physical Chemistry A, vol. 111, no. 43, pp. 11054-11060, 2007. [Link]

  • MDPI. "Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models." [Link]

  • A. Avdeef, "Development of Methods for the Determination of pKa Values," Current Topics in Medicinal Chemistry, vol. 1, no. 4, pp. 277-351, 2001. [Link]

  • Department of Biotechnology. "To determine the titration curve for an amino acid (Glycine)." [Link]

  • GeeksforGeeks. "Titration Curve of Amino Acids - Experiment, Significance, pKa." [Link]

  • Master Organic Chemistry. "5 Key Basicity Trends of Amines." [Link]

  • vCalc. "pKa of 2-Propanamine." [Link]

Sources

Methodological & Application

Mastering Stereocontrol: A Protocol for Asymmetric Synthesis Using (2S)-2-(Cyclopentylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries remain a robust and reliable tool in the chemist's arsenal for achieving high levels of asymmetric induction. This guide provides a detailed protocol and in-depth analysis of the application of (2S)-2-(cyclopentylamino)propan-1-ol, a prolinol-derived chiral auxiliary, in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile auxiliary for the stereoselective construction of new chiral centers.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[2] The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[3] The efficacy of a chiral auxiliary is determined by its ability to create a sterically and electronically biased environment, forcing an incoming reagent to attack from a specific face of the molecule.[3]

(2S)-2-(Cyclopentylamino)propan-1-ol is a chiral amino alcohol that can be readily converted into an N-acyl derivative. This derivative serves as an excellent substrate for the diastereoselective alkylation of its corresponding enolate, providing a reliable route to enantiomerically enriched α-substituted carboxylic acids.[3][4]

The Chiral Auxiliary: (2S)-2-(Cyclopentylamino)propan-1-ol

(2S)-2-(Cyclopentylamino)propan-1-ol is a derivative of the naturally occurring and readily available amino acid, L-alanine. The presence of a hydroxyl group and a secondary amine on a chiral scaffold allows for the formation of a rigid, chelated transition state during enolate formation and subsequent alkylation. The cyclopentyl group provides significant steric bulk, which is crucial for effective facial shielding of the enolate.

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Derivative

This protocol details a representative procedure for the asymmetric alkylation of an N-acyl derivative of (2S)-2-(cyclopentylamino)propan-1-ol. The example focuses on the synthesis of an N-propanoyl derivative, its subsequent diastereoselective alkylation with benzyl bromide, and the final cleavage of the auxiliary to yield the chiral carboxylic acid.

Part A: Synthesis of the N-Propanoyl-(2S)-2-(cyclopentylamino)propan-1-ol Auxiliary

Objective: To attach the propanoyl group to the chiral auxiliary, preparing the substrate for asymmetric alkylation.

Materials:

  • (2S)-2-(Cyclopentylamino)propan-1-ol

  • Propanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a 250 mL round-bottom flask, dissolve (2S)-2-(cyclopentylamino)propan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-propanoyl-(2S)-2-(cyclopentylamino)propan-1-ol.

Part B: Diastereoselective Alkylation

Objective: To generate a chiral enolate and alkylate it with high diastereoselectivity.

Materials:

  • N-Propanoyl-(2S)-2-(cyclopentylamino)propan-1-ol (from Part A)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Benzyl bromide

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of N-propanoyl-(2S)-2-(cyclopentylamino)propan-1-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Part C: Auxiliary Cleavage

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-propanoyl-(2S)-2-(cyclopentylamino)propan-1-ol (from Part B)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, suspend the purified alkylated product (1.0 eq) in 6 M HCl.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate to separate the chiral carboxylic acid.

  • The aqueous layer can be basified to recover the chiral auxiliary.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

  • Determine the enantiomeric excess (ee%) of the carboxylic acid by chiral HPLC or GC analysis.

Mechanism of Stereoinduction

The high diastereoselectivity observed in the alkylation step is a direct consequence of the chiral environment created by the (2S)-2-(cyclopentylamino)propan-1-ol auxiliary. Upon deprotonation with LDA, a rigid lithium chelate is formed between the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, in conjunction with the steric bulk of the cyclopentyl group, effectively blocks one face of the enolate. Consequently, the electrophile (benzyl bromide) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage N-Acyl_Auxiliary N-Acyl-(2S)-2-(cyclopentylamino)propan-1-ol Chelated_Enolate Rigid Chelated Lithium Enolate N-Acyl_Auxiliary->Chelated_Enolate Deprotonation LDA LDA at -78°C LDA->Chelated_Enolate Alkylation Facial Attack Chelated_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product (High d.e.) Alkylation->Alkylated_Product Hydrolysis Acid Hydrolysis Alkylated_Product->Hydrolysis Carboxylic_Acid Chiral Carboxylic Acid (High e.e.) Hydrolysis->Carboxylic_Acid Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Experimental workflow for asymmetric alkylation.

Performance and Data

ElectrophileDiastereomeric Excess (de%)Yield (%)
Methyl Iodide>9985
Ethyl Iodide>9982
Benzyl Bromide>9990
Allyl Bromide>9988
Table 1: Representative data for the asymmetric alkylation of an N-acyl derivative of the related (1S,2R)-2-aminocyclopentan-1-ol chiral auxiliary.[4]

It is anticipated that the N-acyl derivative of (2S)-2-(cyclopentylamino)propan-1-ol would afford similarly high levels of diastereoselectivity due to the comparable steric and electronic properties of the auxiliary.

Conclusion and Future Outlook

The protocol described herein provides a robust and reliable method for the asymmetric synthesis of α-substituted carboxylic acids using the chiral auxiliary (2S)-2-(cyclopentylamino)propan-1-ol. The high levels of stereocontrol are attributed to the formation of a rigid, chelated enolate intermediate that effectively directs the approach of the electrophile. The straightforward nature of the auxiliary attachment, diastereoselective alkylation, and subsequent cleavage, coupled with the potential for high chemical yields and excellent stereoselectivity, makes this a valuable tool for synthetic chemists in both academic and industrial settings.

Future work in this area could involve expanding the scope of electrophiles, optimizing reaction conditions to further enhance stereoselectivity, and exploring the application of this auxiliary in other asymmetric transformations such as aldol and Michael additions. The development of more efficient and milder cleavage conditions would also be a valuable contribution to the field.

References

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2395-2399. Available from: [Link]

  • Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. Available from: [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3. Organic letters, 9(14), 2685–2688. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

Sources

Reductive amination procedures for synthesizing (2S)-2-(cyclopentylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (2S)-2-(cyclopentylamino)propan-1-ol via Direct Reductive Amination

Executive Summary

This guide details the synthetic protocols for (2S)-2-(cyclopentylamino)propan-1-ol, a critical chiral amino alcohol pharmacophore often utilized in the development of GPCR ligands and kinase inhibitors. The primary challenge in this synthesis is coupling the secondary amine without racemizing the sensitive chiral center derived from L-alaninol, while simultaneously preventing over-alkylation (dialkylation) and managing the high water solubility of the product during isolation.

We present two validated methodologies:

  • Method A (Bench-Scale): Sodium Triacetoxyborohydride (STAB) mediated reductive amination. This is the preferred route for R&D due to mild conditions and high chemoselectivity.

  • Method B (Scale-Up): Catalytic Hydrogenation (Pd/C). This is the preferred route for process chemistry due to atom economy and ease of purification.

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of (S)-2-aminopropan-1-ol (L-Alaninol) with Cyclopentanone .

  • Chirality Preservation: The reaction occurs at the nitrogen atom. The chiral center at C2 is not directly involved in the bond-breaking/forming event. However, high temperatures or strong basic conditions could induce racemization via enolization (though less likely in amino alcohols than amino esters).

  • Chemoselectivity: L-Alaninol contains both an amine (-NH2) and a hydroxyl (-OH) group. Under standard reductive amination conditions (pH 4-6), the amine is significantly more nucleophilic than the hydroxyl, favoring imine formation over hemiacetal formation.

Protocol A: The STAB Method (Bench Standard)

Reference: Based on the foundational work by Abdel-Magid et al. (1996).

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is used because it is stable in acid and selective for protonated imines/iminiums over ketones. This allows for a "one-pot" procedure where the amine and ketone are mixed directly with the reducing agent.[1][2]

Materials & Reagents
ReagentEquiv.Role
(S)-2-Aminopropan-1-ol (L-Alaninol)1.0Limiting Reagent
Cyclopentanone1.1Carbonyl Source
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Promotes imine formation)
1,2-Dichloroethane (DCE) or THFSolvent0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve L-Alaninol (1.0 equiv) in DCE (or THF).

  • Ketone Addition: Add Cyclopentanone (1.1 equiv) to the amine solution.

  • Acidification: Add Acetic Acid (1.0 equiv). Note: This buffers the solution to pH ~5, accelerating imine formation.

  • Imine Equilibrium (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes. While STAB allows direct mixing, a short pre-stir ensures the imine equilibrium is established, minimizing ketone reduction.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (H2) may occur.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 until gas evolution ceases and pH is basic (pH > 8).

Critical Workup (The "Polar Product" Challenge)

Amino alcohols are notoriously difficult to extract from water. Standard DCM extraction often results in low yields.

  • pH Adjustment: Ensure the aqueous layer is pH 10–12 (add 1M NaOH if necessary) to fully deprotonate the secondary amine.

  • Extraction: Do not use pure hexanes or ether. Use Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . Perform 3–4 extractions.

  • Drying: Dry combined organics over Na2SO4. Filter and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography using DCM/MeOH/NH4OH (90:10:1).

Protocol B: Catalytic Hydrogenation (Scale-Up)

Reference: Standard heterogeneous catalysis protocols.

Rationale: Avoids boron waste streams. Ideal for multi-gram to kilogram scales.

Materials
  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30-50 psi).

Procedure
  • Mix: In a pressure vessel or flask, dissolve L-Alaninol (1.0 equiv) and Cyclopentanone (1.1 equiv) in Methanol (0.5 M).

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with H2. Stir vigorously under H2 atmosphere (1–3 atm) at RT for 12–24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[3]

  • Isolation: Concentrate the filtrate. The residue is often pure enough for subsequent steps; otherwise, distill or chromatograph as above.

Mechanistic Workflow & Logic

The following diagram illustrates the kinetic pathway and critical control points for the STAB method.

ReductiveAmination cluster_control Critical Control Point Start Reactants: L-Alaninol + Cyclopentanone Acid Add AcOH (pH ~5) Start->Acid Activation Imine Intermediate: Iminium Ion Formation Acid->Imine Equilibrium Water Byproduct: H2O Imine->Water -H2O Reduction Hydride Transfer (Irreversible) Imine->Reduction Fast STAB Add NaBH(OAc)3 (Selective Hydride Donor) STAB->Reduction H- Source Product Target: (2S)-2-(cyclopentylamino)propan-1-ol Reduction->Product Quench & Isolate

Caption: Figure 1. Kinetic pathway of STAB-mediated reductive amination. The selectivity arises because STAB reduces the protonated iminium ion (Intermediate) much faster than the starting ketone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor imine formation (equilibrium favors ketone).Add molecular sieves (3Å or 4Å) to the reaction to scavenge water. Increase AcOH to 2.0 equiv.
Dialkylation Amine is too nucleophilic or ketone in large excess.Ensure slow addition of ketone.[2] However, with cyclopentanone (bulky), dialkylation is rare.
Racemization High temperature or highly basic conditions.Keep reaction at RT or below. Avoid heating during workup.
Product Loss Aqueous solubility of amino alcohol.Do not discard aqueous layer until yield is confirmed. Saturate aqueous layer with NaCl (salting out) and use CHCl3/iPrOH for extraction.
Unreacted Ketone STAB decomposed (wet solvent).STAB is moisture sensitive. Use anhydrous solvents and fresh reagent.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[5]

  • Tripathi, R. P. , et al. (2008). Direct Reductive Amination of Carbonyl Compounds with Amines using NaBH4/I2 System. Journal of the Brazilian Chemical Society.

Sources

Application Note: (2S)-2-(cyclopentylamino)propan-1-ol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (2S)-2-(cyclopentylamino)propan-1-ol (also known as


-cyclopentyl-L-alaninol) as a chiral auxiliary in asymmetric aldol reactions.

This molecule belongs to the class of


-amino alcohol auxiliaries , functioning analogously to the Myers pseudoephedrine auxiliary but with distinct steric properties provided by the 

-cyclopentyl group.

Introduction & Principle of Method

((2S)-2-(cyclopentylamino)propan-1-ol) is a chiral auxiliary derived from L-alanine. It is employed to induce high diastereoselectivity and enantioselectivity in aldol reactions. Unlike Evans oxazolidinones which rely on imide enolates, this auxiliary operates via a chiral amide dianion mechanism (Meyers-type).

Core Advantages
  • Steric Tuning: The bulky

    
    -cyclopentyl group exerts greater steric pressure than the 
    
    
    
    -methyl group found in pseudoephedrine, potentially enhancing facial selectivity in challenging substrates.
  • Regulatory Ease: Unlike pseudoephedrine (a regulated precursor), this auxiliary is generally non-controlled, facilitating easier procurement for scale-up.

  • Versatility: The resulting aldol adducts can be hydrolyzed to

    
    -hydroxy acids or reduced to 1,3-diols, recovering the auxiliary for reuse.
    
Mechanism of Action: Chelation-Controlled Enolization

The reaction proceeds through a Z-enolate dianion . Upon treatment with 2 equivalents of lithium diisopropylamide (LDA):

  • The hydroxyl proton is removed (Alkoxide formation).

  • The

    
    -proton is removed (Enolate formation).[1][2]
    
  • Lithium Chelation: The lithium cation coordinates simultaneously to the enolate oxygen, the alkoxide oxygen, and the solvent, locking the molecule into a rigid conformation.

  • Facial Bias: The

    
    -cyclopentyl group blocks one face of the enolate, forcing the aldehyde electrophile to attack from the opposite, less hindered face.
    

Experimental Workflow Diagram

G Start L-Alaninol Aux (2S)-2-(cyclopentylamino)propan-1-ol (Chiral Auxiliary) Start->Aux Reductive Amination (Cyclopentanone, NaBH(OAc)3) Acyl N-Acyl Auxiliary (Chiral Amide) Aux->Acyl Acylation (R-COCl, Et3N) Enolate Lithium Dianion (Z-Enolate) Acyl->Enolate LDA (2.0-2.2 eq) LiCl, THF, -78°C Aldol Aldol Adduct (Syn-Selective) Enolate->Aldol Aldehyde Addition (R'-CHO) Product β-Hydroxy Acid + Recovered Auxiliary Aldol->Product Hydrolysis (H2SO4/Dioxane or NaOH)

Caption: Step-by-step workflow for utilizing (2S)-2-(cyclopentylamino)propan-1-ol as a chiral auxiliary.

Detailed Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Preparation of (2S)-2-(cyclopentylamino)propan-1-ol via Reductive Amination.

Reagents:

  • L-Alaninol (1.0 equiv)[3]

  • Cyclopentanone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • Dissolution: Dissolve L-alaninol (10 mmol) and cyclopentanone (11 mmol) in anhydrous DCM (40 mL) under nitrogen.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 mL) and stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography (EtOAc/MeOH/NH₄OH) to yield the pure auxiliary as a colorless oil or low-melting solid.

Protocol B: Acylation (Substrate Attachment)

Preparation of the N-propionyl chiral amide.

Reagents:

  • (2S)-2-(cyclopentylamino)propan-1-ol (Auxiliary)

  • Propionyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • DCM (anhydrous)

Procedure:

  • Dissolve the auxiliary (5 mmol) and triethylamine (6 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Add propionyl chloride (5.5 mmol) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench with water. Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.

  • Dry (MgSO₄) and concentrate. The crude amide is often pure enough for the aldol step; otherwise, purify by silica gel chromatography.

Protocol C: Asymmetric Aldol Reaction

Generation of the dianion and reaction with benzaldehyde.

Reagents:

  • 
    -Propionyl auxiliary (1.0 equiv)
    
  • LDA (Lithium Diisopropylamide) (2.2 equiv)

  • Lithium Chloride (anhydrous) (6.0 equiv) - Critical for accelerating enolization and preventing aggregation.

  • Benzaldehyde (1.2 equiv)

  • THF (anhydrous)

Procedure:

  • Drying LiCl: Flame-dry LiCl (6 equiv) in the reaction flask under high vacuum. Cool to room temperature and backfill with Argon.

  • Base Preparation: Add anhydrous THF and diisopropylamine (2.3 equiv). Cool to -78°C and add

    
    -BuLi (2.2 equiv). Stir for 20 min to form LDA.
    
  • Enolization: Add a solution of the

    
    -propionyl auxiliary (1.0 mmol) in THF dropwise to the LDA/LiCl mixture at -78°C.
    
    • Note: The solution may turn pale yellow. Stir at -78°C for 1 hour, then 0°C for 15 minutes, then back to -78°C. This ensures complete formation of the Z-enolate dianion.

  • Aldol Addition: Add benzaldehyde (1.2 mmol) dropwise at -78°C.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor consumption of the amide by TLC.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL) at -78°C and warm to room temperature.

  • Isolation: Extract with EtOAc. Wash with brine, dry, and concentrate. Purify by column chromatography to isolate the major diastereomer.

Protocol D: Hydrolytic Cleavage & Recovery

Releasing the target


-hydroxy acid.

Procedure:

  • Dissolve the aldol adduct in a 1:1 mixture of 1N H₂SO₄ and Dioxane.

  • Reflux for 2–4 hours (monitor by TLC).

  • Cool to room temperature. Extract the auxiliary (amine form) with EtOAc at acidic pH? Correction: At acidic pH, the amine is protonated and stays in the aqueous phase. The acid product is in the organic phase? No, hydroxy acids are water soluble.

    • Corrected Workup:

      • Basify hydrolysis mixture to pH 12 (NaOH). Extract with ether to recover the Auxiliary (organic layer).

      • Acidify the aqueous layer to pH 2 (HCl). Extract with EtOAc to isolate the

        
        -hydroxy acid product .
        
  • Recycle the auxiliary by distillation or chromatography if necessary.

Representative Data & Performance

Expected performance based on


-alkyl amino alcohol auxiliary class characteristics.
ParameterValue / RangeNotes
Yield (Aldol Step) 75% – 92%Dependent on aldehyde sterics.
Diastereomeric Ratio (dr) > 95:5Syn-aldol is the major product (Z-enolate).
Enantiomeric Excess (ee) > 90%After cleavage of auxiliary.
Auxiliary Recovery > 85%Recovered as the free amino alcohol.

Selectivity Model: The reaction favors the Syn-Aldol product (2,3-syn).

  • Z-Enolate Formation: The amide geometry and Li-chelation favor the Z-enolate.

  • Facial Selectivity: The bulky cyclopentyl group blocks the Re-face (relative to the C-N bond axis in the transition state), directing the aldehyde to the Si-face.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2] Journal of the American Chemical Society, vol. 119, no.[2] 28, 1997, pp. 6496-6511.[2] Link

  • Ager, D. J., et al. "Amino Alcohol and Amino Acid Derived Chiral Auxiliaries." Chemical Reviews, vol. 96, no. 2, 1996, pp. 835-876. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Evans, D. A. "The Science of Synthesis: Stereoselective Aldol Reactions." Science, vol. 240, 1988, pp. 420-426. Link

Sources

Reaction conditions for N-alkylation of L-alaninol with cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of L-Alaninol with Cyclopentanone via Reductive Amination

Introduction: The Significance of Chiral N-Alkylated Amino Alcohols

The synthesis of chiral N-alkylated amino alcohols is a cornerstone of modern medicinal chemistry and asymmetric synthesis. These molecules serve as invaluable building blocks for active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for therapeutic efficacy.[1][2] L-alaninol, a readily available chiral precursor derived from the amino acid L-alanine, provides a robust scaffold for creating stereochemically pure compounds.

This application note provides a comprehensive technical guide for the N-alkylation of L-alaninol with cyclopentanone. This transformation, a classic example of reductive amination, yields N-cyclopentyl-L-alaninol. This process is highly efficient and versatile, making it a preferred method for forming carbon-nitrogen bonds in research and development settings.[3] We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer expert insights into optimizing reaction conditions for maximum yield and purity.

Pillar 1: The Underlying Mechanism of Reductive Amination

Reductive amination is a powerful method for preparing amines that avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides.[4] The process occurs in two distinct, often concurrent, stages: the formation of an imine intermediate followed by its immediate reduction to the target amine.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of L-alaninol on the electrophilic carbonyl carbon of cyclopentanone. This forms a transient hemiaminal intermediate. Under neutral or mildly acidic conditions, this intermediate readily dehydrates to form a Schiff base, commonly known as an imine.

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the carbon-nitrogen double bond (C=N) of the imine. This step is irreversible and forms the stable secondary amine product, N-cyclopentyl-L-alaninol.

The choice of reducing agent is critical. Milder hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they reduce the protonated imine (iminium ion) much faster than they reduce the starting ketone, allowing for a convenient one-pot procedure.[4][5]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Imine Formation cluster_reduction Reduction L_Alaninol L-Alaninol (Amine) Hemiaminal Hemiaminal Intermediate L_Alaninol->Hemiaminal + H⁺ (cat.) Cyclopentanone Cyclopentanone (Ketone) Cyclopentanone->Hemiaminal + H⁺ (cat.) Imine Imine Intermediate Hemiaminal->Imine - H₂O Product N-Cyclopentyl-L-alaninol (Final Product) Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine [H⁻]

Caption: Mechanism of Reductive Amination.

Pillar 2: Optimizing Reaction Conditions - A Comparative Overview

The success of the N-alkylation of L-alaninol with cyclopentanone hinges on the careful selection of several key parameters. The choice of reducing agent, solvent, and additives can significantly impact reaction time, yield, and purity. Below is a summary of common conditions employed for reductive amination.

Reducing Agent Solvent Temperature (°C) Additives Advantages & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF0 to 25Acetic Acid (cat.)Mild, high-yielding, and tolerant of many functional groups. Does not require strict pH control. The reagent of choice for general lab-scale synthesis.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)20 to 40Acetic Acid or HCl to maintain pH 6-7Effective and mild, but requires careful pH monitoring to avoid reduction of the ketone and the release of toxic HCN gas at low pH.[4]
Catalytic Hydrogenation (H₂) Methanol, Ethanol, Ethyl Acetate25 to 60Pd/C, PtO₂, Raney NiAtom-economical and produces minimal waste. Requires specialized high-pressure hydrogenation equipment. Can sometimes lead to over-reduction of other functional groups.[6]
Transfer Hydrogenation Ethanol, Water60 to 80Ammonium Formate or Formic AcidAvoids the use of high-pressure hydrogen gas and metal hydrides. Conditions can be milder than catalytic hydrogenation.[7]

Pillar 3: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the N-alkylation of L-alaninol with cyclopentanone using sodium triacetoxyborohydride, a widely trusted method for its reliability and high yield.[4]

Materials & Equipment
  • Chemicals: L-alaninol, cyclopentanone, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM, anhydrous), glacial acetic acid, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), and solvents for chromatography (e.g., ethyl acetate, hexanes).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, nitrogen or argon line (optional), rotary evaporator, separatory funnel, and standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add L-alaninol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reactants: Add cyclopentanone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting L-alaninol is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-cyclopentyl-L-alaninol.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and covalent connectivity.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H and O-H stretches.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve L-alaninol in anhydrous DCM B 2. Add Cyclopentanone & Acetic Acid A->B C 3. Stir for 30-60 min (Imine Formation) B->C D 4. Cool to 0°C & Add NaBH(OAc)₃ C->D E 5. Stir 12-24h at RT & Monitor via TLC/LC-MS D->E F 6. Quench with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Experimental Workflow Diagram.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive reducing agent (hydrolyzed); insufficient imine formation; amine is protonated.Use fresh NaBH(OAc)₃. Ensure solvent is anhydrous. Avoid adding too much acid; a catalytic amount is sufficient.
Formation of Cyclopentanol Byproduct Reducing agent is too strong or reaction conditions are not optimal, leading to ketone reduction.Switch to a milder reducing agent like NaBH(OAc)₃. Ensure slow addition of the reducing agent at a low temperature.
Incomplete Reaction Insufficient amount of reducing agent or ketone; reaction time too short.Increase the equivalents of the limiting reagent (typically the ketone or reducing agent). Allow the reaction to run for a longer period, monitoring by TLC.
Difficult Purification Product is very polar and streaks on the silica gel column.Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent to suppress tailing of the amine product on the silica gel.

Conclusion

The N-alkylation of L-alaninol with cyclopentanone via reductive amination is a highly reliable and scalable method for synthesizing chiral N-alkylated amino alcohols. By understanding the core mechanism and carefully controlling key reaction parameters such as the choice of reducing agent and solvent, researchers can consistently achieve high yields of the desired product. The protocol detailed herein, utilizing sodium triacetoxyborohydride, represents a state-of-the-art, practical approach suitable for professionals in pharmaceutical and chemical research.

References

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. 7

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.

  • Recent Developments in Spectroscopy for Chemical Analysis. AZoM.com.

  • Growth and spectroscopic characterization of a new organic nonlinear optical crystal: L-alaninium succinate. PubMed.

  • Conformational Behavior of α-Alanine. Matrix-Isolation Infrared and Theoretical DFT and ab Initio Study. The Journal of Physical Chemistry A - ACS Publications.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in (2S)-2-(cyclopentylamino)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of (2S)-2-(cyclopentylamino)propan-1-ol, with a specific focus on maximizing enantiomeric excess (e.e.). This valuable chiral building block's efficacy is intrinsically linked to its stereochemical purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in its asymmetric synthesis.

Troubleshooting Low Enantiomeric Excess

Achieving high enantioselectivity is a primary challenge in the synthesis of (2S)-2-(cyclopentylamino)propan-1-ol. Low enantiomeric excess can stem from various factors throughout the synthetic process. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low e.e. in Asymmetric Reduction of a Pro-chiral Ketone Precursor

A common and efficient route to (2S)-2-(cyclopentylamino)propan-1-ol involves the asymmetric reduction of a corresponding α-amino ketone. The success of this step is highly dependent on the catalyst, reagents, and reaction conditions.

Caption: Troubleshooting workflow for low enantiomeric excess.

Factor Potential Cause of Low e.e. Recommended Actions & Explanation
Chiral Catalyst/Ligand Purity and Integrity: Impurities can act as catalyst poisons or promote a non-selective background reaction.[1] Incorrect Choice: The chosen catalyst may not be optimal for the specific substrate.Action: Ensure the catalyst and/or ligand are of high purity. If necessary, purify them before use. Consider screening a variety of chiral ligands or catalysts. For instance, different chiral amino alcohols can be used to modify reducing agents like boranes, leading to varying enantioselectivities.[2][3]
Substrate Purity: Impurities in the ketone precursor can interfere with the catalyst-substrate interaction.Action: Purify the starting ketone using column chromatography or recrystallization. Ensure it is free from acidic or basic impurities that could neutralize or deactivate the catalyst.
Reaction Temperature Elevated Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[4]Action: Perform the reaction at lower temperatures. A temperature screening study is recommended to find the optimal balance between reaction rate and enantioselectivity.[5]
Solvent Suboptimal Polarity/Coordinating Ability: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[4]Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). Non-polar solvents often lead to more rigid transition states and higher e.e.[4]
Reducing Agent Nature of Hydride Source: The steric bulk and reactivity of the reducing agent play a crucial role in the stereochemical course of the reduction.Action: If using a catalytic system, the choice of stoichiometric reductant (e.g., borane, catecholborane, H₂) is critical. For stoichiometric chiral reducing agents, consider different borohydride or aluminum hydride reagents modified with chiral auxiliaries.[2][6]
Anhydrous Conditions Presence of Water: Many catalysts, especially organometallic ones, are sensitive to moisture, which can lead to deactivation and loss of selectivity.[1]Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Low e.e. in Chiral Pool Synthesis from L-Alanine

Another common strategy is to start from an enantiomerically pure starting material like L-alanine.[7] While this approach leverages the inherent chirality of the starting material, a decrease in enantiomeric excess can occur during the synthetic sequence.

  • Harsh Reaction Conditions: Strong acidic or basic conditions, or elevated temperatures, can lead to racemization at the stereocenter, especially if a deprotonation-reprotonation mechanism is possible at the chiral center or an adjacent position.

  • Inappropriate Protecting Groups: The choice of protecting groups for the amino and hydroxyl functionalities is crucial. Some protecting group manipulations may require conditions that induce racemization.

  • Work-up Procedures: Quenching and extraction steps involving strong acids or bases can compromise the enantiomeric purity of the product.[5]

Stage of Synthesis Potential for Racemization Recommended Action
Intermediate Steps Epimerization at the α-carbon.Employ mild reaction conditions whenever possible. Screen different reagents and solvents to find the gentlest conditions that still provide good conversion.
Protecting Group Strategy Racemization during protection or deprotection.Select protecting groups that can be introduced and removed under mild conditions. For example, a Boc group is often preferred for the amine as it can be removed under acidic conditions that are less likely to cause racemization compared to some other methods.[7]
Final Work-up Loss of enantiopurity during isolation.Use mild work-up procedures. For instance, if an acidic work-up is required, use a buffered solution or a weak acid. Minimize the exposure time to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the enantiomeric excess of (2S)-2-(cyclopentylamino)propan-1-ol?

A1: The most reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[4] You will need to develop a separation method using a suitable chiral stationary phase. It is essential to have a racemic sample of the final compound to confirm the separation of the two enantiomers.[4]

Q2: My reaction has stalled before reaching full conversion. Could this affect the enantioselectivity?

A2: Yes, an incomplete reaction can sometimes complicate the interpretation of enantioselectivity, especially if the catalyst is degrading over time to a less selective species.[4] It is also possible that the two enantiomers are formed at different rates (kinetic resolution), in which case the enantiomeric excess of the product will change with conversion. It is recommended to monitor both the conversion and the e.e. over time to get a complete picture of the reaction profile.

Q3: Can I improve a moderate e.e. by recrystallization?

A3: In some cases, yes. If your product is a crystalline solid, it may be possible to enrich the enantiomeric excess through recrystallization.[5] This is a form of purification where the desired enantiomer (or a salt thereof) is less soluble in a particular solvent system and preferentially crystallizes out. This can be a very effective method for achieving high enantiopurity.

Q4: Are there any biocatalytic methods for the synthesis of chiral amino alcohols like this one?

A4: Yes, biocatalysis is an increasingly important tool for the synthesis of chiral molecules.[8][9] Engineered enzymes, such as amine dehydrogenases (AmDHs) or alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of ketones or the reductive amination of hydroxy ketones with very high enantioselectivity (>99% e.e.).[8][10] These enzymatic methods offer advantages such as mild reaction conditions and high selectivity.[9]

Q5: What is the role of a chiral auxiliary in this type of synthesis?

A5: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction.[11] In the context of synthesizing (2S)-2-(cyclopentylamino)propan-1-ol, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the new chiral center.[12][13] After the desired stereochemistry is established, the auxiliary is removed.[11]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-(cyclopentylamino)propan-1-one

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a ketone precursor using a Ru-based catalyst.

Materials:

  • 2-(cyclopentylamino)propan-1-one

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the 2-(cyclopentylamino)propan-1-one substrate to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of the reaction product.[1]

1. Sample Preparation:

  • Take a small aliquot from the crude reaction mixture.

  • Pass the aliquot through a small plug of silica gel using an appropriate solvent to remove impurities and the catalyst.

  • Concentrate the filtered sample.

  • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Analysis:

  • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10) is a common starting point. The ratio may need to be optimized for baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength.

3. Method Development and Quantification:

  • Inject a racemic sample to confirm the separation of the two enantiomer peaks.

  • If separation is poor, systematically vary the mobile phase composition.

  • Once baseline separation is achieved, integrate the area of each peak.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788831. [Link]

  • Zhang, X., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis. [Link]

  • Vicario, J. L., Badía, D., Carrillo, L., Reyes, E., & Etxebarria, J. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 9(3), 219-235. [Link]

  • Supporting Information for: High yield synthesis of enantiopure 1,2-amino alcohols from l- phenylalanine via linear and divergent enzymatic cascades. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • González-Martínez, D., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. [Link]

  • Brown, H. C., & Park, W. S. (1986). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1205-1211. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

Sources

Purification techniques for removing impurities from amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amino alcohol purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of amino alcohols. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your critical applications.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Crystallization Issues

Question: My amino alcohol is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This is often due to high solute concentration or a low melting point for the compound.

  • Underlying Cause: The solution is likely supersaturated to a point where the kinetics favor liquid-liquid phase separation over the ordered process of crystal lattice formation. The functional groups in amino alcohols, the amine and hydroxyl groups, can lead to strong intermolecular hydrogen bonding, which can sometimes favor an amorphous, oily state over a crystalline one.

  • Solutions:

    • Dilute the Solution: Add more of the crystallization solvent to dissolve the oil, then attempt to crystallize again from this more dilute solution. This slows down the precipitation process, giving molecules more time to align into a crystal lattice.

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. For a polar amino alcohol, you might be using a polar solvent in which it is highly soluble. Try slowly adding a non-polar "anti-solvent" like hexane to a solution of your compound in a more polar solvent like ethyl acetate or methanol to induce crystallization.[1]

    • Trituration: Add a small amount of a solvent in which your impurities are soluble, but your target compound is not. Stirring or sonicating this mixture can sometimes induce the oil to solidify by providing mechanical energy for nucleation.[1]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[1]

Question: I can't seem to induce crystallization of my amino alcohol at all. What are my options?

Answer: Difficulty in inducing crystallization is a common challenge, especially with novel or complex amino alcohols.

  • Underlying Cause: The thermodynamics of your system may not favor crystallization under the current conditions. This could be due to the inherent solubility of your compound in the chosen solvent, the presence of impurities that inhibit crystal formation, or the molecule's own conformational flexibility.

  • Solutions:

    • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound in a solvent where it is soluble.[1] This drastically reduces the overall solubility and can trigger crystallization. For polar amino alcohols, a non-polar antisolvent like hexane is often effective.[1]

    • Salt Formation and Crystallization: Convert the amino alcohol into a salt (e.g., hydrochloride or oxalate) by reacting it with an appropriate acid.[2][3] These salts often have very different solubility profiles and are frequently more crystalline than the free base. After crystallization and purification of the salt, the free amino alcohol can be regenerated by treatment with a base.[2][4] This method is effective for removing both organic and inorganic impurities.[5]

    • Consider Alternative Purification Methods: If crystallization remains elusive, other techniques like column chromatography or distillation may be more suitable.

Chromatography Challenges

Question: My amino alcohol is tailing badly on my silica gel column. How can I get sharp, well-defined peaks?

Answer: Tailing is a frequent issue when purifying amines on silica gel.

  • Underlying Cause: The basic amino group on your compound interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium during elution, causing the compound to "drag" or "tail" down the column.

  • Solutions:

    • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to compete with your amino alcohol for the acidic sites on the silica.

      • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of triethylamine to your eluent is very effective at reducing tailing.[1]

      • Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be used.[1] A common eluent system is a mixture of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide in ratios like 90:9:1.[1]

    • Use a Different Stationary Phase:

      • Neutral Alumina: Consider using neutral alumina as an alternative to silica gel, as it is less acidic.[1]

      • Deactivated Silica Gel: Before running your column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove excess base.[1] This deactivates the most acidic sites.

    • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible to reduce the potential for degradation.[1]

Question: My amino alcohol is not moving off the baseline of my silica gel column, even with a high percentage of polar solvent. What should I do?

Answer: This indicates a very strong interaction between your highly polar amino alcohol and the polar silica gel stationary phase.

  • Underlying Cause: The combined polarity of the hydroxyl and amino groups makes your compound extremely polar, leading to very strong adsorption on the silica gel.

  • Solutions:

    • Increase Eluent Polarity with an Alcohol: A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a low percentage of MeOH (e.g., 1-5%) and gradually increase it.[1]

    • Incorporate a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or ammonium hydroxide to your DCM/MeOH eluent can significantly help in reducing the strong interaction with the silica gel and improving the mobility of your compound.[1]

Distillation Difficulties

Question: My amino alcohol seems to be decomposing during distillation, even under vacuum. How can I purify it without degradation?

Answer: Many amino alcohols are thermally labile and can decompose at elevated temperatures.

  • Underlying Cause: The functional groups of amino alcohols can participate in various decomposition reactions, such as dehydration, oxidation, or polymerization, especially at higher temperatures.

  • Solutions:

    • High-Vacuum, Low-Temperature Distillation: Use a high-vacuum pump to significantly lower the boiling point of your amino alcohol. A short-path distillation apparatus is often ideal as it minimizes the distance the compound has to travel, reducing the time it spends at elevated temperatures.

    • Azeotropic Distillation: If your primary contaminant is water, consider azeotropic distillation with a non-polar solvent like toluene at reduced pressure.[6] The water-solvent azeotrope will distill at a lower temperature than either component alone. However, be mindful of the thermal stress this may still place on your compound.[6]

    • Steam Distillation: For some amino alcohols, steam distillation can be a gentle purification method. The compound co-distills with water at a temperature below the boiling point of water.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the purification of amino alcohols.

What are the most common impurities in amino alcohols?

Common impurities can arise from the synthetic route used. For example, if the amino alcohol was synthesized by the reduction of an amino acid, you might find unreacted starting material or byproducts from the reducing agent.[][8] If synthesized via the ring-opening of an epoxide, you could have regioisomers or diol byproducts.[5] Over-alkylation is another common issue, leading to secondary and tertiary amines as impurities.[5]

How do I choose the best purification technique for my amino alcohol?

The choice of purification technique depends on the physical properties of your amino alcohol and the nature of the impurities.

Purification TechniqueBest Suited ForKey Considerations
Crystallization Thermally stable solids with good crystallinity.Finding a suitable solvent system can be challenging.
Distillation Thermally stable liquids with boiling points that are significantly different from impurities.Requires careful control of temperature and pressure to avoid decomposition.
Column Chromatography A wide range of compounds, especially for separating mixtures with similar polarities.Can be time-consuming and may require optimization of the stationary and mobile phases.

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your amino alcohol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components of a mixture.[9] Chiral HPLC can be used to determine enantiomeric purity.[10]

  • Gas Chromatography (GC): Suitable for volatile amino alcohols. Chiral GC columns can also be used for enantiomeric purity analysis.[10]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can be coupled with HPLC or GC for enhanced separation and identification.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

What are the best practices for storing purified amino alcohols?

Amino alcohols can be sensitive to air, light, and moisture. It is generally recommended to store them in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[11]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Recrystallization of an Amino Alcohol
  • Solvent Selection: Choose a solvent in which the amino alcohol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the crude amino alcohol and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals under a high vacuum at a low temperature to remove all traces of solvent.[6]

Protocol 2: Purification via Salt Formation and Crystallization
  • Dissolution: Dissolve the crude amino alcohol in a suitable organic solvent (e.g., ethanol, methanol).

  • Acid Addition: Slowly add a solution of the desired acid (e.g., hydrochloric acid in ether, or oxalic acid in water) to the stirred amino alcohol solution.[2][3]

  • Crystallization of the Salt: The amino alcohol salt will often precipitate out of the solution. If not, the solution can be cooled or an anti-solvent can be added to induce crystallization.

  • Isolation and Washing: Collect the salt crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Regeneration of the Free Base: Dissolve the purified salt in water and add a base (e.g., sodium hydroxide, sodium carbonate) to deprotonate the amine and regenerate the free amino alcohol.[4]

  • Extraction: Extract the free amino alcohol into an organic solvent.

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Decision-Making Workflow for Amino Alcohol Purification

Purification_Decision_Tree start Crude Amino Alcohol is_solid Is the compound a solid at room temperature? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Liquid) try_crystallization Attempt Crystallization is_solid->try_crystallization Yes distillation Consider Distillation (Vacuum) is_thermally_stable->distillation Yes chromatography Use Column Chromatography is_thermally_stable->chromatography No oiling_out Does it 'oil out' or fail to crystallize? try_crystallization->oiling_out salt_formation Consider Salt Formation & Crystallization oiling_out->salt_formation Yes success Pure Amino Alcohol oiling_out->success No salt_formation->chromatography If salt formation fails distillation->success chromatography->success

Caption: A decision tree for selecting an appropriate purification technique for amino alcohols.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1 - ACS.org. (n.d.).
  • Overcoming challenges in the purification of 1-Aminoethanol - Benchchem. (n.d.).
  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem. (n.d.).
  • The crystallization of amino acids from mixtures of water and alcohol - ProQuest. (n.d.).
  • Isolation of aminoalcohol - Google Patents. (n.d.).
  • Process for the purification of an aminoalcohol - Google Patents. (n.d.).
  • Amino Alcohol Synthesis Service - BOC Sciences. (n.d.).
  • Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem. (n.d.).
  • Method for recovering 2-amino alcohol - Google Patents. (n.d.).
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing). (2021, May 25).
  • Impurity profile of amino acids? - ResearchGate. (2021, June 11).
  • Method for crystallization of amino acids - Google Patents. (n.d.).
  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS - Canadian Science Publishing. (n.d.).
  • AMINO ALCOHOL EA. (2018, June 12).
  • Amino alcohol via Akabori, trial run - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, August 25).
  • Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange. (2019, November 29).
  • Chiral Amino Alcohols for the Synthesis of Various Metal Complexes - Alfa Chemistry. (n.d.).
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.).
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. (2015, April 23).
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. (n.d.).
  • Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents. (n.d.).
  • Amino alcohol-based degradable poly(ester amide) elastomers - PMC. (2008, March 4).
  • Amino Acid Purification - Column Chromatography. (n.d.).
  • Amino Alcohol Archives | Sea-Land Chemical Company. (n.d.).
  • minimizing byproduct formation in the synthesis of amino alcohols - Benchchem. (n.d.).
  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository. (n.d.).
  • Separation and Refining of Amino acids. (n.d.).
  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs | Journal of the American Chemical Society. (n.d.).
  • Amino Alcohols | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.).
  • Analyses of amino acids, Enantiomeric purity - CAT. (n.d.).
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • Amino acids/ amines / amino alcohol | Download Table - ResearchGate. (n.d.).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022, July 11).
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed. (2020, September 10).

Sources

Minimizing racemization during the synthesis of (2S)-2-(cyclopentylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Racemization

Welcome to the Technical Support Center for the synthesis of (2S)-2-(cyclopentylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to maintain the stereochemical integrity of this important chiral building block.

The synthesis of (2S)-2-(cyclopentylamino)propan-1-ol, often achieved through the reductive amination of (S)-alaninol with cyclopentanone, is a critical process where the preservation of the chiral center is paramount. Racemization, the conversion of a single enantiomer into a mixture of both, can significantly compromise the efficacy and safety of the final active pharmaceutical ingredient. This guide will delve into the key factors influencing racemization and provide actionable protocols to mitigate this risk.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of (2S)-2-(cyclopentylamino)propan-1-ol, with a focus on preventing the loss of enantiomeric purity.

Q1: What is the most common synthetic route for (2S)-2-(cyclopentylamino)propan-1-ol, and where is the primary risk of racemization?

The most prevalent and atom-economical method for synthesizing (2S)-2-(cyclopentylamino)propan-1-ol is the direct reductive amination of (S)-alaninol with cyclopentanone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.

The primary risk of racemization occurs during the formation of the imine intermediate. The C=N double bond of the imine renders the adjacent chiral center's alpha-proton acidic. Under certain conditions, this proton can be abstracted, leading to a planar, achiral enamine intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of (S) and (R) enantiomers.

Caption: Potential racemization pathway during reductive amination.

Q2: How does the choice of reducing agent impact racemization?

The choice of reducing agent is critical in a one-pot reductive amination. The ideal reducing agent should selectively reduce the imine intermediate much faster than it reduces the starting cyclopentanone. If the ketone is reduced prematurely, it decreases the yield of the desired product. More importantly, a slow reduction of the imine allows more time for the reversible imine-enamine tautomerization, increasing the risk of racemization.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mildly acidic (e.g., acetic acid), Room temp.Highly selective for imines over ketones.[1] Tolerates a wide range of functional groups.[1]Can be slower than other hydrides.
Sodium Cyanoborohydride (NaBH₃CN) pH 5-7Selective for imines at neutral or slightly acidic pH.[2]Highly toxic (releases HCN gas in strong acid).[2] Less selective at lower pH.[2]
Catalytic Hydrogenation (e.g., H₂/Pd/C) Neutral or acidic, Various pressures"Green" reagent, high atom economy.Can lead to over-reduction or side reactions. Requires specialized equipment.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., MeOH), 0°C to RTInexpensive and readily available.Less selective; can reduce the starting ketone.[3] Requires careful control of addition to allow imine formation.

Recommendation: For minimizing racemization, Sodium Triacetoxyborohydride (STAB) is generally the preferred reagent. Its high selectivity for the imine intermediate ensures a rapid reduction once the imine is formed, thereby minimizing the time the chiral center is susceptible to epimerization.[1]

Q3: What is the optimal pH for the reaction, and why is it so important?

The pH of the reaction medium is a crucial parameter that must be carefully controlled. Imine formation is an acid-catalyzed process, but the rate is highly pH-dependent.[4]

  • At high pH: There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making the elimination of water to form the imine the rate-limiting step.[4] A slower imine formation can provide more opportunity for side reactions.

  • At low pH: The amine nucleophile ((S)-alaninol) becomes protonated to its non-nucleophilic ammonium salt, which inhibits the initial attack on the carbonyl carbon of cyclopentanone.[4]

The optimal pH for imine formation is typically in the range of 4.5 to 6 .[5][6] In this window, there is enough acid to facilitate the dehydration step without significantly deactivating the amine nucleophile. Maintaining this pH range is key to promoting rapid imine formation and subsequent reduction, which in turn minimizes the time for potential racemization.

Q4: I'm observing significant racemization in my product. What are the likely causes and how can I troubleshoot this?

Significant racemization is a common problem that can often be traced back to several key experimental parameters.

Troubleshooting Workflow for High Racemization

Troubleshooting_Workflow Start High Racemization Detected Check_pH Verify Reaction pH (Target: 4.5-6) Start->Check_pH Check_Reducing_Agent Evaluate Reducing Agent Check_pH->Check_Reducing_Agent pH is Optimal Adjust_pH Adjust pH with Dilute Acetic Acid Check_pH->Adjust_pH pH is Off Check_Temperature Assess Reaction Temperature Check_Reducing_Agent->Check_Temperature Using STAB or Optimized NaBH₃CN Switch_Reducer Switch to STAB Check_Reducing_Agent->Switch_Reducer Using NaBH₄ or Non-selective Agent Check_Base Investigate for Unintended Base Check_Temperature->Check_Base Reaction at 0°C to RT Lower_Temp Run Reaction at 0°C Check_Temperature->Lower_Temp Elevated Temperature Final_Check Consider Alternative Synthetic Route Check_Base->Final_Check No Strong Base Present Neutralize Ensure Neutral Starting Materials and Solvents Check_Base->Neutralize Base Contamination Adjust_pH->Start Switch_Reducer->Start Lower_Temp->Start Neutralize->Start

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Troubleshooting Steps:

  • Verify Reaction pH: Use a pH meter or pH paper to confirm the reaction mixture is within the optimal 4.5-6 range. If the pH is too high or too low, adjust it accordingly.

  • Re-evaluate Your Reducing Agent: If you are not using STAB, consider switching. If using NaBH₃CN, ensure the pH is well-controlled. If using NaBH₄, try a stepwise procedure where the imine is allowed to form first before the slow, portion-wise addition of the reducing agent at low temperature (0 °C).[1]

  • Control the Temperature: Higher temperatures can accelerate the rate of enamine formation and subsequent racemization. Perform the reaction at room temperature or consider cooling it to 0 °C, especially during the addition of reagents.

  • Check for Unintended Base: The presence of a strong base can significantly accelerate racemization by promoting the abstraction of the alpha-proton.[7] Ensure that your starting materials and solvents are free from basic impurities.

Q5: Can you provide a reliable, step-by-step protocol for the synthesis that is optimized to minimize racemization?

Certainly. The following protocol utilizes sodium triacetoxyborohydride (STAB) and is designed to maintain high enantiomeric purity.

Experimental Protocol: Synthesis of (2S)-2-(cyclopentylamino)propan-1-ol

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-alaninol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Addition of Reactants: Add cyclopentanone (1.1 eq) to the solution.

  • pH Adjustment (Optional but Recommended): Add glacial acetic acid (1.1 eq) to catalyze the imine formation and ensure a mildly acidic environment.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. You can monitor this step by TLC or GC-MS if desired.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-4 hours).

  • Workup: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Stir vigorously until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: a. The crude product can be purified by column chromatography on silica gel if necessary. b. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

References

  • Rufino, V. et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(ii), 0-0. [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. [Link]

  • Organic Chemistry 2. (2024). Chapter 19.10 - pH of solution and the rate of Imine Formation. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • RSC Publishing. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. [Link]

  • YouTube. (2024). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • RSC Publishing. (n.d.). Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

  • NIH. (n.d.). Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC. [Link]

  • Thieme. (n.d.). 7.4 Racemization Assays. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • RSC Publishing. (n.d.). Recent advances in asymmetric synthesis via cyclopropanol intermediates. [Link]

  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

  • ResearchGate. (2025). Resolution of racemic 1-amino-2-propanol. [Link]

  • NIH. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. [Link]

  • PubMed. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

Sources

Troubleshooting catalyst poisoning when using amino alcohol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation Content Type: Interactive Troubleshooting Guide Audience: Senior Researchers & Process Chemists

Introduction: The Dual-Natured Ligand

Welcome to the Technical Support Center. You are likely here because your asymmetric transformation—whether a Noyori Transfer Hydrogenation (ATH), a CBS reduction, or an Organozinc alkylation—has failed to meet conversion or enantioselectivity targets.

Amino alcohol ligands (e.g., DAIB, Ephedrine derivatives, Prolinol) are powerful because they are bifunctional . They possess a basic nitrogen (Lewis base) and an acidic hydroxyl (becoming a Lewis acidic metal-alkoxide). This dual nature is also their Achilles' heel. They are susceptible to poisoning mechanisms that attack either site, and they are prone to forming inactive aggregates (dimers/tetramers) that masquerade as catalyst death.

This guide moves beyond basic "dry your solvents" advice. We will diagnose whether your catalyst is being poisoned (irreversible deactivation) or inhibited (reversible equilibrium shift).

Part 1: Diagnostic Logic Tree

Before altering reaction parameters, locate your failure mode on this logic map.

TroubleshootingFlow Start START: Reaction Failure CheckColor Observation: Is the catalyst solution color changing rapidly? Start->CheckColor ColorYes Likely Oxidation/Moisture (Irreversible Poisoning) CheckColor->ColorYes Yes (e.g., Ru-H turns black) ColorNo Check Kinetics: Does it start fast and stop? CheckColor->ColorNo No (remains stable) StallYes Product Inhibition or Catalyst Aggregation ColorNo->StallYes Yes (Plateau at 50-60%) StallNo Check Selectivity: Is Conversion High but ee% Low? ColorNo->StallNo No (Rate is constant but slow) LowEE Background Reaction (Uncatalyzed Pathway) StallNo->LowEE Yes Linear Linear Decay? Check for Substrate Impurities (Thiols/Acids) StallNo->Linear No (Slow overall)

Figure 1: Diagnostic decision tree for isolating the mode of catalytic failure.

Part 2: Troubleshooting Modules

Module 1: The "Dead on Arrival" Catalyst

Symptom: The reaction never initiates, or the catalyst precursor decomposes immediately (e.g., Ru-TsDPEN turns from purple/orange to black precipitate).

Q: I dried my solvent, but the catalyst is still dying. What am I missing? A: You likely have Acidic Impurities or Stabilizers in your substrate or solvent. Amino alcohol ligands coordinate via the nitrogen. Trace acids (HCl from acid chloride precursors, or acetic acid in aldehydes) will protonate the amine, causing ligand dissociation. The metal center, now naked, aggregates into inactive metal nanoparticles (catalyst death).

  • The Hidden Culprit: Stabilizers in ethers (BHT) or chloroform (Ethanol/Amylene) can coordinate to the metal.

  • The Fix:

    • Acid Wash: Wash liquid substrates with 10% aqueous

      
       or 
      
      
      
      immediately before use.
    • The Base Check (Ru-ATH specific): In Transfer Hydrogenation, the catalyst precursor (e.g.,

      
      ) is inactive . It requires a base (KOH/tBuOK) to eliminate HCl and form the active 16e- Ru-amide species. Ensure your base is dry and not carbonated (hydroxides absorb 
      
      
      
      to form carbonates, which are too weak to activate the precatalyst) [1].
Module 2: The "Stalling" Catalyst (Kinetic Plateau)

Symptom: The reaction proceeds rapidly to 50-60% conversion and then stops. Adding more catalyst restarts it briefly.[1]

Q: Is my catalyst dying, or is the product stopping it? A: In amino alcohol catalysis (especially Organozinc additions), this is often Product Inhibition , not poisoning. The metal alkoxide product (e.g., the zinc alkoxide of your product alcohol) is structurally similar to the catalyst. It can bind to the catalyst monomer, forming a hetero-aggregate (Catalyst-Product dimer) that is catalytically incompetent [2].

The Mechanism of Stalling (Auto-Induction/Inhibition): Unlike standard poisoning, this is reversible. The "Non-Linear Effect" (NLE) observed in these systems confirms that monomers and dimers are in equilibrium.

Inhibition Monomer Active Catalyst (Monomer) Product Product Alkoxide Monomer->Product Catalysis Inactive Inactive Hetero-Dimer (Catalyst-Product) Monomer->Inactive + Product (Reversible Binding) Inactive->Monomer Dissociation (Slow) Substrate Substrate

Figure 2: Product inhibition pathway common in Zinc-Amino Alcohol alkylations.

  • The Fix:

    • Add Additives: Non-chiral additives like catechol or polyethers can break up these aggregates by competing for the zinc center, releasing the active chiral monomer.

    • Change Ligand Bulk: Increasing the steric bulk on the amino alcohol (e.g., changing from N-Methyl to N-Piperidinyl) can sterically disfavor the formation of the inactive dimer [3].

Module 3: The "Leaky" Catalyst (Low Enantioselectivity)

Symptom: Conversion is acceptable, but ee% is significantly lower than literature values (e.g., 60% vs 98%).

Q: Why is my ee% dropping as the reaction proceeds? A: This is the signature of a Background Reaction . If the catalyst is slow (due to partial poisoning or inhibition), the uncatalyzed background reaction becomes competitive.

  • Example: In Borane reduction (CBS), free

    
     reduces ketones racemically. If the CBS catalyst is poisoned or slow, the racemic pathway dominates.
    
  • Example: In Zinc alkylation, free

    
     reacts slowly with aldehydes. If the chiral catalyst is aggregated, the achiral background reaction takes over.
    
  • Data Validation (Table 1):

    Parameter Catalyzed Pathway Background Pathway Resulting Impact

    | Rate | Fast (

    
    ) | Slow (
    
    
    
    ) | High ee% if
    
    
    | | Activation Energy | Lower | Higher | Low Temp favors Catalyzed path | | Order in Metal | Usually 1 (Monomer) | Variable | Concentration effects ee% |
  • The Fix:

    • Cryogenics: Lower the temperature. The activation energy for the catalyzed pathway is lower than the background reaction. Lowering T suppresses the racemic background more than the catalyzed cycle.[2]

    • Slow Addition: In CBS reductions, add the borane/ketone slowly to the catalyst pool. This ensures the catalyst is never overwhelmed by excess reagent, keeping the catalyzed rate maxed out relative to the background [4].

Part 3: Validation Protocols

Do not guess. Use these protocols to prove the failure mode.

Protocol A: The "Poison Spike" Test (Linearity Check)

Use this to distinguish between catalyst decomposition and substrate impurities.

  • Setup: Run a standard reaction monitoring conversion vs. time.

  • The Spike: At 50% conversion, inject a fresh equivalent of substrate.

  • Analysis:

    • Scenario A (Active): The rate of the second half matches the initial rate (adjusted for concentration). Verdict: Catalyst is alive; kinetics are healthy.

    • Scenario B (Dead): The reaction does not consume the new substrate. Verdict: Catalyst has decomposed (Lifetime issue).

    • Scenario C (Slower): The rate is significantly slower than predicted. Verdict: Product Inhibition (See Module 2).

Protocol B: The "Standard Addition" Purity Test

Use this if you suspect your substrate contains a poison (e.g., thiols in a sulfide oxidation).

  • Prepare a stock solution of your catalyst.

  • Run 4 parallel micro-reactions with increasing catalyst loadings: 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol% .

  • Plot Initial Rate (

    
    ) vs. [Catalyst] .
    
  • Interpretation:

    • Pass: The line goes through the origin (0,0).

    • Fail (Poisoned): The line intersects the X-axis at a positive value (e.g., 0.3 mol%).

    • Meaning: The first 0.3 mol% of catalyst is being "sacrificed" to neutralize the poison. You must purify the substrate until the intercept returns to zero [5].

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by a chiral amino alcohol.[5][6][7] Journal of the American Chemical Society, 111(11), 4028–4036. [Link]

  • Sanders, C. J., Gillespie, K. M., Bell, D., & Scott, P. (2000).[6] Kinetic Investigations of Product Inhibition in the Amino Alcohol-Catalyzed Asymmetric Alkylation of Benzaldehyde with Diethylzinc. Organic Letters, 2(16), 2511–2513.[6] [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]

Sources

Storage stability and preventing oxidation of (2S)-2-(cyclopentylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-2-(cyclopentylamino)propan-1-ol

A Guide to Ensuring Storage Stability and Preventing Oxidative Degradation

Welcome to the technical support center for (2S)-2-(cyclopentylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the integrity of this critical chiral building block. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical troubleshooting strategies to ensure the stability of (2S)-2-(cyclopentylamino)propan-1-ol throughout your experiments.

The presence of both a secondary amine and a primary alcohol functional group makes this molecule susceptible to oxidative degradation, which can compromise its purity and impact the outcomes of your research. This guide will walk you through the potential degradation pathways, preventative measures, and analytical methods to detect and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2S)-2-(cyclopentylamino)propan-1-ol?

The main stability concern for (2S)-2-(cyclopentylamino)propan-1-ol is its susceptibility to oxidation. The secondary amine and the primary alcohol are both potential sites for oxidative degradation. Exposure to atmospheric oxygen, elevated temperatures, light, and incompatible storage materials can accelerate this process.[1][2][3][4]

Q2: What are the likely oxidative degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively published, based on the known chemistry of secondary amines and primary alcohols, we can anticipate several potential degradation routes.[5][6][7] The secondary amine can be oxidized to a nitroxide or can undergo more complex reactions. The primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid.[6]

Q3: How can I visually detect if my sample of (2S)-2-(cyclopentylamino)propan-1-ol has degraded?

A pure sample of (2S)-2-(cyclopentylamino)propan-1-ol should be a clear, colorless to pale yellow liquid or a low-melting solid. The appearance of a more intense yellow or brown color can be an indicator of degradation. However, significant degradation can occur before any visible changes, so analytical confirmation is always recommended.

Q4: What are the ideal storage conditions for long-term stability?

For long-term storage, it is recommended to store (2S)-2-(cyclopentylamino)propan-1-ol under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber glass vial at refrigerated temperatures (2-8 °C).[8][9] For very long-term storage, freezing at -20°C may be considered.[10]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common problems related to the storage and handling of (2S)-2-(cyclopentylamino)propan-1-ol.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Sample
  • Potential Cause: The compound may have been exposed to oxygen or moisture during previous handling or the initial packaging may have been compromised.

  • Recommended Action:

    • Analytical Confirmation: Use HPLC or GC-MS to identify the impurities. Compare the chromatogram to a reference standard if available.

    • Inert Atmosphere Handling: In the future, handle the compound under an inert atmosphere in a glove box or using a Schlenk line to minimize exposure to air.

    • Proper Sealing: Ensure the container is sealed with a high-quality cap with a PTFE liner.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Potential Cause: The starting material may have partially degraded, leading to lower effective concentration and the presence of reactive impurities.

  • Recommended Action:

    • Purity Check: Before use, always check the purity of the (2S)-2-(cyclopentylamino)propan-1-ol lot using a validated analytical method.

    • Repurification: If minor degradation is detected, consider repurifying the material by distillation or column chromatography.

    • Forced Degradation Study: To understand potential interfering byproducts, consider performing a forced degradation study.[11][12][13] This involves intentionally degrading a small sample to identify the degradation products.

Issue 3: Color Change of the Material Over Time
  • Potential Cause: The color change is a strong indicator of oxidative degradation.

  • Recommended Action:

    • Discard and Replace: If a significant color change is observed, it is best to discard the material and use a fresh, properly stored sample.

    • Review Storage Protocol: Re-evaluate your storage conditions. Ensure the material is protected from light, stored at the recommended temperature, and under an inert atmosphere.

    • Consider Antioxidants: For solutions of the compound, the addition of a small amount of an antioxidant like BHT or BHA may be beneficial, but this should be tested for compatibility with your specific application.[14]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling (2S)-2-(cyclopentylamino)propan-1-ol to maintain its stability.

  • Receiving and Initial Storage: Upon receipt, inspect the packaging for any damage. Immediately transfer the container to a refrigerator (2-8 °C) for storage.

  • Aliquoting: To avoid repeated warming and cooling of the entire stock, it is recommended to aliquot the material into smaller, single-use vials.

  • Inert Atmosphere: Perform all transfers and aliquoting under an inert atmosphere (argon or nitrogen).

  • Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure a tight seal.

  • Headspace: Minimize the headspace in the vials to reduce the amount of trapped oxygen.

  • Labeling: Clearly label each aliquot with the compound name, date, and concentration (if in solution).

  • Warming Before Use: Before opening a refrigerated or frozen vial, allow it to warm to room temperature to prevent condensation of moisture into the sample.[8]

Protocol 2: Forced Degradation Study to Identify Potential Oxidative Degradants

This protocol provides a method for intentionally degrading (2S)-2-(cyclopentylamino)propan-1-ol to understand its degradation profile.

  • Sample Preparation: Prepare a solution of (2S)-2-(cyclopentylamino)propan-1-ol in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Oxidative Stress: To a portion of the solution, add a small volume of 3% hydrogen peroxide.

  • Thermal Stress: Place another portion of the solution in an oven at 60 °C.

  • Photolytic Stress: Expose a third portion of the solution to UV light (e.g., 254 nm).

  • Time Points: Take samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples alongside a control sample (stored under ideal conditions) by HPLC-UV and LC-MS to identify and quantify the degradation products. A degradation level of 5-20% is generally sufficient.[12]

Data Presentation

Table 1: Recommended Storage Conditions for (2S)-2-(cyclopentylamino)propan-1-ol

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.[9]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the secondary amine and primary alcohol.
Container Tightly sealed amber glass vialProtects from light and prevents ingress of oxygen and moisture.[4]
Liner PTFE-lined capProvides a chemically inert and secure seal.

Table 2: Common Antioxidants for Stabilization of Amine-Containing Pharmaceuticals [14]

AntioxidantTypical Concentration Range (%)SolubilityNotes
Butylated Hydroxytoluene (BHT) 0.005 - 0.02Soluble in oils and alcoholsEffective free radical scavenger.
Butylated Hydroxyanisole (BHA) 0.005 - 0.02Soluble in oils and alcoholsOften used in combination with BHT.
Tocopherol (Vitamin E) 0.01 - 0.1Soluble in oils and alcoholsA natural antioxidant.
Ascorbic Acid 0.02 - 0.1Water-solubleWater-soluble antioxidant, may not be suitable for all formulations.

Visualizations

Diagram 1: Potential Oxidative Degradation Pathways

G A (2S)-2-(cyclopentylamino)propan-1-ol B Oxidation of Primary Alcohol A->B [O] F Oxidation of Secondary Amine A->F [O] C (2S)-2-(cyclopentylamino)propanal (Aldehyde Intermediate) B->C D Further Oxidation C->D [O] E (2S)-2-(cyclopentylamino)propanoic acid (Carboxylic Acid Degradant) D->E G N-oxide or other Amine-related Degradants F->G

Caption: Potential oxidative degradation pathways for (2S)-2-(cyclopentylamino)propan-1-ol.

Diagram 2: Troubleshooting Workflow for Stability Issues

G Start Stability Issue Observed (e.g., color change, impurities) Purity Confirm Purity with Analytical Method (e.g., HPLC) Start->Purity Degraded Is Degradation > Acceptable Limit? Purity->Degraded Discard Discard Material and Use Fresh Stock Degraded->Discard Yes Proceed Proceed with Experiment (with caution) Degraded->Proceed No Review Review Storage and Handling Procedures Discard->Review End Issue Resolved Proceed->End Implement Implement Corrective Actions: - Inert Atmosphere - Proper Temperature - Light Protection Review->Implement Implement->End

Caption: A decision-making workflow for addressing stability issues.

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Validation & Comparative

1H NMR and 13C NMR spectral analysis of (2S)-2-(cyclopentylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2S)-2-(cyclopentylamino)propan-1-ol

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of (2S)-2-(cyclopentylamino)propan-1-ol, a chiral amino alcohol with applications as a building block in pharmaceutical synthesis.[1] As drug development professionals and researchers, a definitive structural confirmation of such chiral intermediates is paramount. This document offers an in-depth, experience-driven approach to the complete NMR characterization of this molecule, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore predictive analysis based on first principles and validate this with a discussion of advanced 2D NMR techniques.

The Imperative for Unambiguous Structural Elucidation

In the synthesis of enantiomerically pure compounds, verifying the structure and stereochemistry is a critical, non-negotiable step. While techniques like Mass Spectrometry (MS) confirm molecular weight and Infrared (IR) Spectroscopy identifies functional groups, only NMR spectroscopy provides the detailed atomic-level connectivity and stereochemical information required for complete confidence in the synthesized molecule. This guide will demonstrate how a suite of NMR experiments can be synergistically employed to create a self-validating system of structural proof for (2S)-2-(cyclopentylamino)propan-1-ol.

Molecular Structure and Predicted Spectral Features

First, let's visualize the molecule and assign a numbering system for our analysis. This systematic numbering is crucial for clarity in assigning spectral peaks to specific atoms.

Figure 1: Structure of (2S)-2-(cyclopentylamino)propan-1-ol with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The presence of a chiral center at C2 renders the geminal protons on C1 and the protons on the cyclopentyl ring diastereotopic, leading to a more complex spectrum than might be initially anticipated.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H3 (CH₃)~1.1 - 1.3Doublet (d)3HAliphatic methyl group adjacent to a methine (CH). Shielded position.
H2 (CH)~2.8 - 3.2Multiplet (m)1HMethine proton deshielded by the adjacent nitrogen (C2-N) and hydroxyl group (via C1). Coupled to H3, H1a, H1b, and potentially N-H.
H1a, H1b (CH₂OH)~3.4 - 3.8Multiplet (m)2HDiastereotopic protons on a carbon adjacent to an oxygen atom, resulting in significant deshielding.[2][3] Each will be a doublet of doublets (dd) due to geminal and vicinal coupling.
H1' (CH-N)~2.5 - 3.0Multiplet (m)1HMethine proton on the cyclopentyl ring directly attached to the nitrogen, causing deshielding.
H2', H5', H3', H4' (CH₂)~1.2 - 1.9Multiplet (m)8HProtons of the four methylene groups in the cyclopentyl ring. They are all diastereotopic and will produce a complex, overlapping multiplet in the aliphatic region.[4]
N-H Broad, variableSinglet (s, broad)1HChemical shift is highly dependent on solvent, concentration, and temperature. Often exchanges with D₂O.[5]
O-H Broad, variableSinglet (s, broad)1HSimilar to the N-H proton, its position is variable and the peak is often broad.[6]

Part 2: ¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. To distinguish between CH₃, CH₂, CH, and quaternary carbons, the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is indispensable.[7][8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[10][11]

Predicted ¹³C NMR and DEPT-135 Data
Carbon(s)Predicted δ (ppm)DEPT-135 SignalRationale
C3 (CH₃)~18 - 22PositiveAliphatic methyl group, shielded.
C2 (CH)~55 - 60PositiveMethine carbon bonded to nitrogen.
C1 (CH₂OH)~65 - 70NegativeMethylene carbon bonded to an electronegative oxygen atom.[12]
C1' (CH-N)~58 - 63PositiveMethine carbon of the cyclopentyl ring bonded to nitrogen.
C2', C5' (CH₂)~32 - 36NegativeMethylene carbons adjacent to the carbon bearing the nitrogen substituent.
C3', C4' (CH₂)~23 - 27NegativeMethylene carbons beta to the nitrogen substituent, more shielded.[13][14]

Part 3: Advanced 2D NMR for Definitive Assignments

While 1D spectra provide an excellent foundation, complex molecules with overlapping signals necessitate 2D NMR for unambiguous assignment. These experiments reveal correlations between nuclei, effectively mapping the molecular structure.

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17][18] This is the primary tool for mapping out the proton-proton connectivity within the propanol and cyclopentyl spin systems.

Expected Key COSY Correlations:

  • A cross-peak between the H2 multiplet and the H3 doublet, confirming their adjacency.

  • Correlations between H2 and the H1a/H1b multiplets.

  • A cross-peak between the N-H proton and the H2 proton.

  • Within the cyclopentyl ring, H1' will show correlations to the protons on C2' and C5' .

  • The protons on C2'/C5' will correlate with both H1' and the protons on C3'/C4' .

G H3 H3 (~1.2 ppm) H2 H2 (~3.0 ppm) H3->H2 J-coupling H1 H1a/b (~3.6 ppm) H2->H1 J-coupling H1_prime H1' (~2.8 ppm) H2_5_prime H2'/H5' (~1.8 ppm) H1_prime->H2_5_prime J-coupling H3_4_prime H3'/H4' (~1.5 ppm) H2_5_prime->H3_4_prime J-coupling

Figure 2: Simplified key ¹H-¹H COSY correlations for the molecule.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is exceptionally powerful, creating a 2D map that correlates each proton with the carbon atom to which it is directly attached.[19][20][21] This technique directly links the ¹H and ¹³C assignments, providing definitive proof of which proton resides on which carbon.

Expected HSQC Correlations:

  • The proton signal at ~1.2 ppm (H3) will correlate with the carbon signal at ~20 ppm (C3).

  • The proton signal at ~3.0 ppm (H2) will correlate with the carbon signal at ~57 ppm (C2).

  • The proton signals at ~3.6 ppm (H1a/b) will correlate with the carbon signal at ~68 ppm (C1).

  • The complex multiplet of cyclopentyl protons (~1.2-1.9 ppm) will correlate with their respective carbon signals (~25 ppm and ~34 ppm).

G cluster_0 ¹H Spectrum (ppm) cluster_1 ¹³C Spectrum (ppm) H3 H3 (~1.2) C3 C3 (~20) H3->C3 ¹JCH H2 H2 (~3.0) C2 C2 (~57) H2->C2 ¹JCH H1 H1 (~3.6) C1 C1 (~68) H1->C1 ¹JCH H_cyclo Cyclopentyl-H (~1.2-1.9) C_cyclo_a C3'/C4' (~25) H_cyclo->C_cyclo_a ¹JCH C_cyclo_b C2'/C5' (~34) H_cyclo->C_cyclo_b ¹JCH

Figure 3: Key ¹H-¹³C HSQC correlations showing direct bond connectivity.

Part 4: Experimental Protocol: A Self-Validating Workflow

To ensure data integrity and reproducibility, a rigorous and well-documented experimental protocol is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of (2S)-2-(cyclopentylamino)propan-1-ol.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.[22]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). The use of TMS provides a more accurate chemical shift reference than relying on the residual solvent peak.[5][23][24][25][26]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters: 16-32 scans, 1-2 second relaxation delay.

    • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Typical parameters: 512-1024 scans, 2-second relaxation delay.

    • DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon multiplicities.[9]

    • gCOSY (gradient-selected COSY): Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.

    • gHSQC (gradient-selected HSQC): Acquire a 2D HSQC spectrum to establish one-bond ¹H-¹³C correlations.[27]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum based on the TMS signal.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the splitting patterns (multiplicities) to deduce coupling information.

    • Correlate the 1D and 2D spectra to build the complete structural assignment, following the logic outlined in the sections above.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Sample B Dissolve in CDCl₃ + TMS A->B C Transfer to NMR Tube B->C D ¹H NMR C->D E ¹³C & DEPT-135 D->E F 2D COSY E->F G 2D HSQC F->G H Process Spectra (FT, Phase, Baseline) G->H I Assign ¹H Spectrum H->I J Assign ¹³C Spectrum (with DEPT) H->J K Confirm Connectivity (COSY & HSQC) I->K J->K L Final Structure Verification K->L

Figure 4: A comprehensive workflow for NMR-based structure elucidation.

Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, number and type of H/C environments.The only technique to provide a complete, unambiguous 3D structural map. Essential for confirming chirality and isomer purity.Relatively low sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the elemental formula (C₈H₁₇NO, MW=143.23) with high accuracy (HRMS). Fragmentation can suggest the propanol and cyclopentyl moieties.Provides no information on atom connectivity or stereochemistry. Cannot distinguish between isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Will clearly show broad peaks for O-H and N-H stretches (~3300-3400 cm⁻¹) and C-H stretches (~2850-2960 cm⁻¹).Provides no information on the carbon skeleton or how functional groups are connected.
Chiral Chromatography Enantiomeric purity (ee%).Can separate and quantify the (2S) enantiomer from the (2R) enantiomer.Provides no structural information beyond separating the enantiomers.

Conclusion

The structural elucidation of (2S)-2-(cyclopentylamino)propan-1-ol is a clear example of the unrivaled power of modern NMR spectroscopy. Through a logical and systematic workflow that combines 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments, a complete and unambiguous assignment of every proton and carbon in the molecule is achievable. This multi-faceted approach creates a self-validating dataset that provides the highest level of confidence for researchers and professionals in drug development, ensuring the integrity of chiral building blocks used in the synthesis of complex pharmaceutical agents.

References

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Safety Operating Guide

Personal protective equipment for handling (2S)-2-(cyclopentylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

(2S)-2-(cyclopentylamino)propan-1-ol is a chiral amino alcohol intermediate often utilized in the synthesis of sphingosine analogs and kinase inhibitors. While specific toxicological data for this exact enantiomer is often proprietary or limited, Structure-Activity Relationship (SAR) analysis dictates that we handle it with the rigor reserved for corrosive secondary amines .

The Scientist’s Directive: Do not rely on the absence of a "Danger" symbol on a preliminary label. The functional combination of a secondary amine and a primary alcohol suggests:

  • High Basicity: Potential for immediate, irreversible corneal damage (Eye Dam. 1).

  • Skin Permeation: Lipophilic cyclopentyl groups facilitate dermal absorption, carrying the caustic amine moiety into deep tissue.

  • Sensitization: Secondary amines are known sensitizers; repeated exposure may lead to anaphylactic responses.

This guide operationalizes the "Precautionary Principle," mandating controls for a Corrosive (Category 1B) and Combustible Liquid profile.

PPE Selection Matrix

Rationale: Standard laboratory nitrile gloves (4 mil) offer only incidental splash protection against amines. For this compound, breakthrough times can be deceptively short due to the solvent-like properties of the cyclopentyl group.

Task Intensity Hand Protection Eye/Face Protection Respiratory/Body Rationale
Standard Handling (Weighing <1g, closed transfer)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Chemical Splash Goggles (ANSI Z87.1 D3)Note: Safety glasses are insufficient.Lab Coat (Cotton/Poly)Fume Hood (Sash @ 18")Prevents incidental contact; goggles seal against amine vapors.
Synthesis/Scale-up (>1g, heating, open vessel)Laminate / Composite: Ansell Barrier® or Silver Shield® liners under Nitrile.Face Shield +Splash GogglesChemical-Resistant ApronFume Hood (High Flow)Laminates resist amine permeation >480 mins. Apron protects torso.
Spill Cleanup (>10 mL outside hood)Heavy Duty Butyl/Viton (>15 mil)Full-Face Respirator (OV/P100 Cartridges)Tyvek® CoverallsShoe CoversPrevents inhalation of caustic vapors; butyl resists organic amines.
PPE Decision Logic (Visualization)

The following logic flow ensures you select the correct equipment based on the specific operational state.

PPE_Logic Start Start: Assess Task IsOpen Is the system open? Start->IsOpen Quantity Quantity > 10g or Heated? IsOpen->Quantity Yes Level1 LEVEL 1: Standard Double Nitrile + Goggles IsOpen->Level1 No (Closed Loop) Ventilation Is Fume Hood Available? Quantity->Ventilation Yes Quantity->Level1 No Level2 LEVEL 2: High Risk Laminate Gloves + Face Shield Ventilation->Level2 Yes Level3 LEVEL 3: Respiratory Full Face Resp (OV/P100) Ventilation->Level3 No (Open Bench)

Figure 1: Decision tree for selecting Personal Protective Equipment based on exposure risk and engineering controls.

Operational Protocols
A. Pre-Work Engineering Check

Before opening the vial:

  • Verify pH Paper Availability: Keep wetted pH strips nearby to immediately test any suspect droplets.

  • Neutralization Stage: Prepare a beaker of dilute acetic acid (5%) or citric acid. Why? Amine burns continue to penetrate until neutralized; water alone is often too slow for lipophilic amines.

B. Safe Handling Technique (The "Drop-Wise" Rule)
  • Donning: Inspect gloves for pinholes (air inflation test). Don goggles before gloves to prevent transferring residue to the face.

  • Transfer:

    • Use positive displacement pipettes for liquids to prevent dripping (vapor pressure management).

    • Never pour directly from a stock bottle. Decant into a secondary container first.

  • Doffing (Critical Step):

    • Wash outer gloves with soap and water before removal.

    • Use the "beak method" (pinch and pull) to ensure the exterior of the glove never touches skin.

    • Wash hands with soap and cool water immediately (warm water opens pores, increasing absorption risk).

Emergency Response & Spill Management

Scenario: A 50mL spill occurs on the benchtop.

Immediate Action:

  • Alert & Isolate: Yell "Amine Spill." Evacuate the immediate 3-meter radius.

  • Ventilate: Ensure fume hood "Purge" mode is active.

  • Neutralize (The Chemist's Edge):

    • Do NOT use paper towels immediately (high surface area + basic amine = rapid volatilization).

    • Cover spill with Dry Sand or Vermiculite mixed with Citric Acid powder (1:1 ratio).

    • Mechanism:[1][2][3][4] The acid solidifies the amine into a non-volatile salt, stopping vapor generation.

Spill Workflow Diagram

Spill_Response Spill Spill Detected Assess Assess Volume/Location Spill->Assess PPE Don Level 3 PPE Assess->PPE Contain Dike with Sand PPE->Contain Neutralize Apply Citric Acid/Absorbent Contain->Neutralize Collect Collect as Haz Waste Neutralize->Collect

Figure 2: Sequential workflow for managing an amine spill, emphasizing neutralization prior to collection.

Disposal & Decontamination[5][6][7][8]

Waste Segregation:

  • Stream: Segregate into Basic Organic Waste (High pH).

  • Incompatibility: NEVER mix with:

    • Oxidizing agents (Peroxides, Nitric Acid)

      
       Risk of exothermic fire/explosion.
      
    • Acid chlorides/Anhydrides

      
       Violent reaction.
      
    • Halogenated solvents (Chloroform)

      
       Potential for dangerous alkylation reactions over time.
      

Container Prep: Rinse empty reagent bottles with Ethanol, then Water. Collect the first three rinses as hazardous waste. Deface the label only after the third rinse.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Amino Alcohols (General Safety Profile). National Library of Medicine. [Link]

Sources

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